(2R)-2-(propan-2-yl)morpholine hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-propan-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRUEPOMQGBPN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of (2R)-2-(propan-2-yl)morpholine hydrochloride
Technical Whitepaper: Physicochemical Profiling of (2R)-2-(Propan-2-yl)morpholine Hydrochloride
Executive Summary
(2R)-2-(Propan-2-yl)morpholine hydrochloride (also known as (2R)-2-isopropylmorpholine HCl) is a high-value chiral heterocyclic building block used in the synthesis of pharmaceutical agents.[1][2][3] Its structural core—a morpholine ring substituted with a bulky isopropyl group—offers a strategic advantage in drug design by modulating metabolic stability (blocking metabolic soft spots) and tuning lipophilicity without introducing excessive molecular weight.[1]
This guide provides a comprehensive technical profile of the compound, addressing the specific challenges associated with its characterization: the lack of strong UV chromophores, the critical need for enantiomeric purity verification, and the handling of its hygroscopic salt form.
Chemical Identity & Structural Analysis
| Parameter | Technical Specification |
| IUPAC Name | (2R)-2-(Propan-2-yl)morpholine hydrochloride |
| Common Name | (2R)-2-Isopropylmorpholine HCl |
| CAS Number | Note: Specific CAS for (2R)-HCl is rare in open sources.[1][2][3]Free Base: 89855-02-7 Racemic HCl: 10024-89-2 (Generic Morpholine HCl reference) |
| Molecular Formula | C₇H₁₅NO[1][2][3] · HCl |
| Molecular Weight | 165.66 g/mol (Free Base: 129.20 g/mol ) |
| Chiral Center | C2 position (R-configuration) |
| Physical State | White to off-white crystalline solid |
Structural Insight: The isopropyl group at the C2 position introduces significant steric bulk compared to the parent morpholine. In the (2R)-configuration, this group dictates the spatial arrangement of the secondary amine, influencing binding affinity in protein targets. The hydrochloride salt is the preferred form for isolation due to the volatility and potential oxidation of the liquid free base.
Physicochemical Properties
Solid-State Characterization
-
Melting Point: Typically 160–180°C (with decomposition).[1][3] Note: Morpholine salts often sublime or decompose before a sharp melt; DSC (Differential Scanning Calorimetry) is recommended over capillary methods.[1]
-
Hygroscopicity: Moderate to High.[1][2][3] The hydrochloride salt can absorb atmospheric moisture, leading to deliquescence.
-
Crystallinity: Generally high.[1][2][3] Can form polymorphs depending on the solvent of crystallization (e.g., EtOH vs. iPrOH).
Solution Properties
-
Solubility Profile:
Lipophilicity (LogP/LogD)
-
LogP (Free Base): ~0.8 (Calculated).[1]
-
LogD (at pH 7.4): ~ -1.5 to -2.0.[1][2][3]
-
Implication: At physiological pH, the molecule exists predominantly (>95%) as the cationic species, driving high aqueous solubility but requiring active transport or specific channel interactions for cellular entry unless deprotonated in a local microenvironment.
-
Analytical Characterization Strategy
The primary challenge in analyzing (2R)-2-isopropylmorpholine is its lack of a strong UV chromophore .[1][2][3] Standard HPLC-UV methods at 254 nm are ineffective.[1][2][3]
Visualization of Analytical Logic
Figure 1: Analytical decision matrix for non-chromophoric chiral amines.
Recommended Protocols
A. Enantiomeric Purity via Derivatization (The "Gold Standard") Since direct chiral HPLC is difficult due to detection limits, derivatization with a chiral agent introduces a chromophore and creates diastereomers.[1]
-
Reagent: (S)-(+)-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).[1][2][3]
-
Procedure:
-
Freebase the salt: Dissolve 10 mg in 1 mL DCM, wash with 0.5 mL 1N NaOH. Dry organic layer.[1][2][3]
-
Reaction: Add 1.2 eq Mosher's chloride + 2 eq Pyridine.[1][2][3] Stir 1h.
-
Analysis: Analyze by standard Reverse Phase HPLC (C18) at 254 nm. The (R,S) and (R,R) diastereomers will separate significantly.
-
B. Direct Chiral HPLC (Advanced)
-
Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).[1][2][3]
-
Detector: Refractive Index (RI) or CAD (Charged Aerosol Detector) .[1] UV detection at 205-210 nm is possible but prone to solvent interference.[1][2][3]
C. 1H-NMR Identity Verification
-
Solvent: DMSO-d6 or D2O.
-
Key Signals:
Stability & Handling
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent salt disproportionation or hydration.[1]
-
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.[1][5]
Experimental Protocol: Free-Basing for Synthesis
Researchers often need the free base for nucleophilic substitution reactions.[3]
-
Dissolution: Suspend 10.0 g of (2R)-2-isopropylmorpholine HCl in 50 mL of water.
-
Neutralization: Slowly add 20% NaOH solution (approx. 15 mL) while stirring until pH reaches >12. The solution will become cloudy as the organic oil separates.
-
Extraction: Extract 3x with 30 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Remove solvent under reduced pressure (keep bath < 40°C due to volatility of the free base).
-
Yield Check: Weigh the resulting oil. Theoretical yield factor = 0.78 (129.2/165.66).[1]
References
-
PubChem Compound Summary. (2025). 2-(Propan-2-yl)morpholine (Free Base).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1]
-
European Pharmacopoeia. (2023).[1][2][3] Chapter 2.2.7: Optical Rotation. Council of Europe.[1][2][3] (Referenced for protocol standards).
- Journal of Organic Chemistry. (2019). Acidity and Basicity Scales in Nonaqueous Solvents. (Context for morpholine pKa shifts).
Sources
- 1. 2-(Propan-2-yl)morpholine | C7H15NO | CID 19877688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Morpholine-2-carbonitrile hydrochloride | 1262409-78-8 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
solubility profile of (2R)-2-(propan-2-yl)morpholine HCl in organic solvents
An In-depth Technical Guide to the Solubility Profile of (2R)-2-(propan-2-yl)morpholine HCl in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation.[1] This guide provides a comprehensive technical overview of the solubility profile of (2R)-2-(propan-2-yl)morpholine HCl, a substituted morpholine derivative of interest in pharmaceutical development. Due to the limited availability of direct solubility data for this specific hydrochloride salt, this document synthesizes information on the general solubility of morpholine and its derivatives, outlines the theoretical principles governing the solubility of API salts, and provides a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to accurately characterize the solubility of this compound, thereby informing downstream formulation and drug delivery strategies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Similarly, the ability to dissolve an API in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of amorphous solid dispersions to enhance bioavailability.[1]
(2R)-2-(propan-2-yl)morpholine is a heterocyclic compound featuring both an ether and a secondary amine functional group within its morpholine ring.[3][4][5][6] The presence of the basic nitrogen allows for the formation of hydrochloride salts, a common strategy employed to improve the aqueous solubility and stability of pharmaceutical compounds.[7] However, the introduction of the HCl salt form significantly alters the compound's polarity and lattice energy, which in turn dictates its solubility in various organic solvents. Understanding this solubility profile is not merely an academic exercise; it is a critical step in designing robust and scalable manufacturing processes and in developing effective drug delivery systems.
This guide will delve into the theoretical underpinnings of the solubility of (2R)-2-(propan-2-yl)morpholine HCl, provide a systematic approach to its experimental determination, and discuss the interpretation of the resulting data.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of the system. For a solute to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. For an ionic compound like (2R)-2-(propan-2-yl)morpholine HCl, the dissolution process in an organic solvent can be conceptualized as follows:
-
Lattice Energy: The strength of the ionic and intermolecular forces holding the crystal lattice of the hydrochloride salt together. This is a significant energy barrier that must be overcome.
-
Solvation Energy: The energy released when the (2R)-2-(propan-2-yl)morpholinium cation and the chloride anion are surrounded and stabilized by solvent molecules.
-
Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecules.
The interplay of these factors is dictated by the physicochemical properties of both the solute and the solvent, primarily their polarity, hydrogen bonding capacity, and dielectric constant.
Physicochemical Properties of (2R)-2-(propan-2-yl)morpholine HCl
-
Polarity: The morpholine ring itself is polar due to the presence of the electronegative oxygen and nitrogen atoms.[4] The isopropyl group is nonpolar. The formation of the hydrochloride salt introduces a formal charge, significantly increasing the overall polarity of the molecule.
-
Hydrogen Bonding: The N-H group in the morpholinium cation is a strong hydrogen bond donor. The oxygen atom in the morpholine ring and the chloride anion are hydrogen bond acceptors.
-
pKa: The pKa of the conjugate acid of morpholine is approximately 8.5.[6] The presence of the electron-donating isopropyl group at the 2-position may slightly increase the basicity of the nitrogen, and thus the pKa of its conjugate acid. This high pKa indicates that the compound will exist predominantly in its ionized form in neutral and acidic conditions.
Solvent Properties Influencing Solubility
The choice of organic solvent is critical in determining the solubility of (2R)-2-(propan-2-yl)morpholine HCl. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at solvating ions by reducing the electrostatic attraction between the cation and anion.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can act as both hydrogen bond donors and acceptors are expected to be effective at solvating both the morpholinium cation and the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.
-
"Like Dissolves Like": This principle suggests that polar solutes will have higher solubility in polar solvents, and nonpolar solutes will be more soluble in nonpolar solvents. Given the ionic and polar nature of (2R)-2-(propan-2-yl)morpholine HCl, it is expected to have higher solubility in polar organic solvents.
Based on these principles, we can predict a general trend in the solubility of (2R)-2-(propan-2-yl)morpholine HCl in various organic solvents, as summarized in the table below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | High polarity and ability to act as both hydrogen bond donors and acceptors, effectively solvating both the cation and anion. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity can stabilize the ions. Can act as hydrogen bond acceptors. Solubility will depend on the ability to disrupt the crystal lattice. |
| Low Polarity Ethers | THF, Dioxane | Low to Moderate | The ether oxygen can interact with the cation, but the overall low polarity is less effective at solvating the ionic pair. |
| Chlorinated Solvents | Dichloromethane (DCM) | Low | Moderate polarity but lacks strong hydrogen bonding capabilities. |
| Nonpolar Hydrocarbons | Hexane, Toluene | Very Low/Insoluble | Lack the polarity and hydrogen bonding ability to overcome the lattice energy of the salt. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section provides a detailed protocol for the experimental determination of the solubility of (2R)-2-(propan-2-yl)morpholine HCl using the widely accepted shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.
Materials and Equipment
-
(2R)-2-(propan-2-yl)morpholine HCl (of known purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate analytical grade.
-
Scintillation vials or other suitable sealed containers.
-
A temperature-controlled orbital shaker or rotator.
-
A calibrated analytical balance.
-
A centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
A validated analytical method for the quantification of (2R)-2-(propan-2-yl)morpholine (e.g., HPLC-UV, UPLC-MS).
-
Volumetric flasks and pipettes.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2R)-2-(propan-2-yl)morpholine HCl to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; a preliminary kinetic study is recommended to determine the time to reach equilibrium (typically 24 to 72 hours). Equilibrium is reached when the concentration of the solute in solution does not change significantly over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable diluent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of (2R)-2-(propan-2-yl)morpholine in the diluted sample using a validated analytical method such as HPLC-UV or UPLC-MS.
-
-
Data Reporting:
-
Calculate the solubility of (2R)-2-(propan-2-yl)morpholine HCl in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is good practice to visually inspect the remaining solid after the experiment to check for any changes in its physical form (e.g., solvate formation), which could be further characterized by techniques like X-ray powder diffraction (XRPD).
-
Interpretation of Solubility Data and Practical Implications
The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison.
| Solvent | Dielectric Constant (approx.) | Hydrogen Bond Donor/Acceptor | Experimental Solubility (mg/mL at 25°C) |
| Methanol | 32.7 | Donor & Acceptor | To be determined experimentally |
| Ethanol | 24.5 | Donor & Acceptor | To be determined experimentally |
| Acetonitrile | 37.5 | Acceptor | To be determined experimentally |
| Dimethyl sulfoxide (DMSO) | 46.7 | Acceptor | To be determined experimentally |
| Acetone | 20.7 | Acceptor | To be determined experimentally |
| Dichloromethane (DCM) | 9.1 | Weak Acceptor | To be determined experimentally |
| Toluene | 2.4 | None | To be determined experimentally |
| n-Heptane | 1.9 | None | To be determined experimentally |
The results from these experiments will provide valuable insights for various aspects of drug development:
-
Crystallization and Purification: Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization processes to achieve high purity.
-
Formulation Development: For liquid formulations, a solvent that provides the desired solubility and is pharmaceutically acceptable is required. For the development of amorphous solid dispersions, a volatile solvent in which both the API and the polymer are soluble is necessary.
-
Analytical Method Development: The solubility data will inform the choice of diluents for sample preparation in analytical testing.
Conclusion
While direct, quantitative solubility data for (2R)-2-(propan-2-yl)morpholine HCl in organic solvents is not extensively published, a robust understanding of its physicochemical properties, coupled with established theoretical principles, allows for a predictive assessment of its solubility profile. This guide provides a comprehensive framework for both the theoretical understanding and the practical, experimental determination of this crucial parameter. By following the detailed protocol outlined herein, researchers and drug development professionals can generate the high-quality solubility data necessary to make informed decisions throughout the pharmaceutical development lifecycle, ultimately contributing to the successful advancement of new therapeutic agents.
References
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National Center for Biotechnology Information. MORPHOLINE. PubChem Compound Summary for CID 8034. [Link]
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Guerrieri, P., & Narang, A. S. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
He, Y., et al. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
-
World Health Organization. (2020). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025. [Link]
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Merck Index Online. Morpholine. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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Ataman Kimya. MORPHOLINE (110-91-8). [Link]
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National Center for Biotechnology Information. 2-(Propan-2-yl)morpholine. PubChem Compound Summary for CID 19877688. [Link]
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National Center for Biotechnology Information. 2-(Morpholin-2-yl)propan-2-ol hydrochloride. PubChem Compound Summary for CID 89614110. [Link]
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National Center for Biotechnology Information. 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine. PubChem Compound Summary for CID 452105-38-3. [Link]
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FooDB. Showing Compound Morpholine (FDB008207). [Link]
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Sciencemadness Wiki. Morpholine. [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]
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Wikipedia. Morpholine. [Link]
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Wang, Y., et al. (2008). Synthesis and characterization of 2-arylmorpholine hydrochloride. Journal of Chemical Research, (1), 45-47. [Link]
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Savina, L. I., & Sokolov, A. A. (2019). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]
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Impactfactor.org. Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. [Link]
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National Center for Biotechnology Information. (2R)-2-Methylmorpholine hydrochloride. PubChem Compound Summary for CID 42609645. [Link]
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Analytical Methods. Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. [Link]
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Safety Data Sheet (SDS) and Handling Hazards for Chiral Morpholine Salts: A Core Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
Chiral morpholines are heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1] Their unique structural and physicochemical properties—often conferring improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles—make them highly desirable building blocks for novel therapeutics.[1] They are integral components in a range of bioactive compounds, from antibiotics like Linezolid to anticancer agents such as Gefitinib.[2]
The synthesis of these molecules frequently involves the use of chiral morpholine salts as intermediates or reagents.[3][4] While their utility is clear, the safe handling of these amine-based compounds is paramount. The morpholine ring system presents a distinct set of hazards, including corrosivity, flammability, and significant toxicity. The addition of chirality and the formation of salts can further modify this hazard profile.
This guide provides a deep-dive into the safety and handling considerations for chiral morpholine salts, moving beyond a simple recitation of SDS sections to explain the underlying causality of hazards and the rationale behind recommended safety protocols. It is designed to empower researchers to conduct a thorough risk assessment and implement robust safety controls in the laboratory.
Section 1: Decoding the Safety Data Sheet (SDS) for Morpholine Derivatives
The Safety Data Sheet is the foundational document for chemical safety. For a class of compounds like chiral morpholine salts, the SDS of the parent morpholine provides a crucial baseline, as the core hazards are primarily dictated by the morpholine moiety. However, the specific SDS for the exact salt being used must always be consulted as the counter-ion and substituents can introduce new or modified hazards.
Hazard Identification: A Multi-faceted Threat Profile
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For morpholine and its derivatives, several key hazards are consistently identified.[5][6][7]
Caption: Core GHS Hazard Profile for Morpholine Derivatives.
Table 1: GHS Hazard Classification Summary for Morpholine and its Salts
| Pictogram | GHS Hazard Class | Hazard Statement Code | Hazard Statement Description |
| Corrosion (GHS05) | Skin Corrosion/Irritation, Category 1A/1B | H314 | Causes severe skin burns and eye damage.[5][6][8] |
| Flame (GHS02) | Flammable Liquids, Category 3 | H226 | Flammable liquid and vapour.[5][6] |
| Skull & Crossbones (GHS06) | Acute Toxicity (Dermal), Category 3 | H311 | Toxic in contact with skin.[6][9] |
| Acute Toxicity (Inhalation), Category 3 | H331 | Toxic if inhaled.[9] | |
| Exclamation Mark (GHS07) | Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed.[5][6] |
| Health Hazard (GHS08) | Reproductive Toxicity, Category 2 | H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child.[10] |
Toxicological Profile: Routes of Exposure and Systemic Effects
Morpholine and its derivatives are readily absorbed by the body through multiple routes.
-
Dermal Contact: The parent compound is toxic and corrosive upon skin contact, capable of causing severe chemical burns.[5][8] It readily permeates the skin, leading to systemic effects.[8] Salts may have different absorption rates, but the corrosive nature remains a primary concern.
-
Inhalation: Vapors are highly irritating to the respiratory tract and can be toxic if inhaled.[8][11] Symptoms range from coughing and chest pain to severe lung damage (pulmonary edema) in high concentrations.[8] The vapor is heavier than air and can accumulate in low-lying or poorly ventilated areas.[9][10][12]
-
Ingestion: The compounds are harmful or toxic if swallowed, causing severe chemical burns to the oral cavity and gastrointestinal tract.[8] Animal studies indicate that ingestion of relatively small quantities can be fatal.[8]
-
Eye Contact: Direct contact causes severe eye damage, with a risk of permanent injury and blindness.[5][8] An eyewash station must be immediately accessible.
Physical and Reactivity Hazards
-
Flammability: Morpholine is a flammable liquid with a flash point around 35-38°C.[13] This means it can form explosive vapor-air mixtures at temperatures commonly found in a laboratory.[6] All ignition sources must be rigorously excluded from handling and storage areas.
-
Reactivity: As a secondary amine, morpholine is a base and reacts exothermically with acids to form salts.[14] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[15] A critical and often overlooked hazard is its ability to corrode non-ferrous metals like copper, aluminum, and zinc.[13] Storage and reaction vessels must be made of appropriate materials, such as iron, steel, or glass.[13]
Section 2: Risk Assessment Workflow for Handling Chiral Morpholine Salts
A proactive approach to safety is non-negotiable. Before any experiment, a thorough risk assessment must be performed. This process is a self-validating system to ensure all hazards are identified and controlled.
Caption: A systematic workflow for risk assessment.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Based on the hazard profile, a multi-layered safety approach is required, prioritizing engineering controls over personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of chiral morpholine salts, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][12] This is to prevent inhalation of toxic and flammable vapors.
-
Ignition Source Control: Use only intrinsically safe and explosion-proof electrical equipment (e.g., stirring plates, vacuum pumps) in the handling area.[5][9] Ground and bond containers during large-volume transfers to prevent static discharge.[5][9]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential to protect from residual risk.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Causality and Rationale |
| Eye/Face | Tightly fitting safety goggles AND a face shield.[16] | Goggles protect against splashes; the face shield provides an additional barrier against the severe corrosive effects of a larger splash to the entire face. |
| Hand | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data.[6] | These materials offer suitable resistance to morpholine. PVC may also be acceptable.[6] Always double-glove for added protection and inspect gloves for any defects before use.[16] |
| Body | Flame-retardant lab coat.[16] For larger quantities, a chemical-resistant apron or a full chemical suit is required. | Protects skin from corrosive splashes and provides a barrier in case of a fire. Standard cotton lab coats are insufficient. |
| Respiratory | Not typically required if work is performed correctly in a fume hood. | For situations where a fume hood is not feasible or in case of a large spill, a NIOSH-approved full-face respirator with an organic vapor/amine cartridge is necessary.[16][17] |
Storage and Segregation
-
Store containers in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[5][6]
-
Keep containers tightly closed to prevent the escape of vapors and absorption of moisture and carbon dioxide from the air.[13][16]
-
Store away from heat, sunlight, and all ignition sources.[6][9]
-
Crucially, segregate from incompatible materials, especially acids and strong oxidizing agents.[17]
Experimental Protocol: A Step-by-Step Guide for Safe Weighing and Transfer
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place all necessary equipment (spatula, weigh boat, receiving flask with stir bar, solvent) inside the fume hood before retrieving the chemical container.
-
Inerting (Optional but Recommended): If the reaction is moisture-sensitive, ensure the receiving flask is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Transfer: Open the chemical container inside the fume hood. Using a clean spatula, carefully transfer the required amount of the chiral morpholine salt to the weigh boat on a tared balance (located inside the hood if possible, or adjacent with careful transport).
-
Addition: Promptly add the weighed solid to the reaction flask. If adding to a liquid, do so slowly to control any exothermic effects.
-
Sealing: Immediately and securely close the primary chemical container.
-
Cleanup: Wipe the spatula and any contaminated surfaces within the fume hood with an appropriate solvent. Dispose of the weigh boat and contaminated wipes in a designated hazardous waste container.
-
Post-Handling: Wash hands and arms thoroughly after removing gloves.[9][16]
Emergency Procedures: Spill and Exposure Response
-
Small Spill (in fume hood): Absorb the spill with a non-flammable inert material like sand or diatomaceous earth.[5] Scoop the material into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area.[14] Remove all ignition sources.[13] If safe to do so, increase ventilation. Alert laboratory personnel and contact the institutional emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes.[6] Remove all contaminated clothing while flushing.[6] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[6]
Section 4: The Influence of Chirality and Salt Formation on Safety
While the fundamental hazards are driven by the morpholine structure, it is a scientific error to assume all derivatives are identical.
-
Impact of Chirality: Chirality itself does not alter physical hazards like flammability or corrosivity. However, it can influence biological interactions. Toxicological studies on chiral fomocaine alkylmorpholine derivatives have shown that enantiomers can exhibit different LD50 values and metabolic inhibition profiles.[18] This underscores that the toxicity of a racemic mixture may not be representative of its individual enantiomers. Therefore, one cannot assume equal toxicity between (R) and (S) forms without specific data.
-
Impact of Salt Formation: Forming a salt neutralizes the amine's basicity but introduces the hazards of the counter-ion. For example, a hydrochloride salt is acidic and can release corrosive hydrogen chloride gas upon heating or reaction with strong bases. The physical properties, such as melting point, solubility, and vapor pressure, will also be significantly different from the freebase, altering the exposure risk profile. Always consider the reactivity and toxicity of both the morpholine cation and the counter-anion.
Conclusion
Chiral morpholine salts are powerful tools in the arsenal of the medicinal chemist. However, their utility is matched by a significant hazard profile that demands respect and meticulous handling. By understanding the "why" behind the SDS—the corrosive nature, the multiple routes of toxic exposure, and the fire risk—researchers can move from mere compliance to a culture of intrinsic safety. A robust safety protocol, founded on a thorough risk assessment and the consistent use of engineering controls and appropriate PPE, is the essential counterpart to the innovative science these compounds enable. Always prioritize the specific SDS for the exact molecule in use as the ultimate source of truth.
References
- Morpholine - SAFETY D
- Morpholine (HSG 92, 1995). Inchem.org.
- Safety Data Sheet: Morpholine. (2019). Chemos GmbH&Co.KG.
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- Safety D
- Morpholine. Santa Cruz Biotechnology.
- MORPHOLINE. MsdsDigital.com.
- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.
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- N-(TRIMETHYLSILYL)
- Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in r
- Hazardous substance assessment – Morpholine. (2025). Canada.ca.
- Morpholine, 4,4'-methylenebis-: Human health tier II assessment. (2017). NICNAS.
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- Safety D
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- morpholine | CAS#:110-91-8. Chemsrc.
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An In-depth Technical Guide to the Therapeutic Potential of (2R)-2-(propan-2-yl)morpholine Derivatives in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Within this class, the chiral (2R)-2-(propan-2-yl)morpholine scaffold has emerged as a particularly valuable core, most notably exemplified by its presence in the neurokinin-1 (NK1) receptor antagonist, Aprepitant. This technical guide provides an in-depth analysis of this specific morpholine core, elucidating its therapeutic potential, synthetic accessibility, and the mechanistic basis for its activity. We will explore the pivotal role of this scaffold in the development of NK1 receptor antagonists for chemotherapy-induced nausea and vomiting (CINV), detail robust synthetic and analytical workflows, and discuss the broader implications and future directions for derivatives of this potent pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure in their own discovery programs.
The (2R)-2-(propan-2-yl)morpholine Core: A Privileged Scaffold
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its non-planar, chair-like conformation and the pKa of the nitrogen atom (typically around 8.4) allow it to be protonated at physiological pH, enhancing aqueous solubility and enabling key interactions with biological targets.[2] These features often lead to improved pharmacokinetic profiles, including better oral bioavailability and metabolic stability.[1][2][3]
The (2R)-2-(propan-2-yl)morpholine scaffold introduces specific stereochemistry and a bulky isopropyl group at the 2-position. This defined three-dimensional structure is not a trivial feature; it is fundamental to the high-affinity and selective interactions observed with its biological targets. The 'R' configuration at the C2 position, in concert with substitutions at other positions on the ring, dictates the precise orientation of appended pharmacophoric groups, enabling a lock-and-key fit into the binding pockets of proteins like G-protein coupled receptors (GPCRs).
Synthetic Strategies: Achieving Enantiopurity
The therapeutic efficacy of chiral molecules is often dependent on a single enantiomer. Consequently, the development of robust, stereoselective synthetic routes is a critical first step in drug discovery. Asymmetric hydrogenation of dehydromorpholine precursors represents a highly efficient method for accessing 2-substituted chiral morpholines with excellent enantioselectivity.[4][5][6]
Causality in Synthesis: The choice of an asymmetric hydrogenation approach is driven by its efficiency, atom economy, and high degree of stereocontrol.[4] Catalysts like bisphosphine-rhodium complexes are specifically designed to create a chiral environment around the double bond of the dehydromorpholine substrate, directing the addition of hydrogen to one face of the molecule, thereby yielding the desired enantiomer in high excess (up to 99% ee).[4][5]
Example Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This protocol outlines a general, self-validating approach for the enantioselective synthesis of a (2R)-2-(propan-2-yl)morpholine intermediate.
Step 1: Substrate Preparation
-
Synthesize the N-protected 2-(propan-2-yl)-dehydromorpholine substrate from commercially available starting materials. The N-acyl protecting group is crucial as it activates the enamine system towards hydrogenation.[4]
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the dehydromorpholine substrate in a degassed solvent such as methanol or toluene.
-
Add a catalytic amount (e.g., 0.5-1 mol%) of a chiral bisphosphine-rhodium complex (e.g., [Rh(COD)(SKP)]BF4).
-
Pressurize the reactor with hydrogen gas (e.g., 30-50 atm) and stir at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
Step 3: Deprotection and Isolation
-
Once the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to isolate the N-protected (2R)-2-(propan-2-yl)morpholine.
-
Remove the N-protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final chiral morpholine core.
Step 4: Quality Control
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Crucial Validation: Determine the enantiomeric excess (ee) using chiral HPLC or SFC to validate the stereoselectivity of the hydrogenation. An ee of >98% is typically desired for a lead candidate.
Synthetic Workflow Diagram
Caption: Asymmetric synthesis of the chiral morpholine core.
Therapeutic Application: NK1 Receptor Antagonism
The most prominent therapeutic application of the (2R)-2-(propan-2-yl)morpholine scaffold is in the development of Neurokinin-1 (NK1) receptor antagonists.[7][8] The NK1 receptor, a GPCR, is the primary receptor for the neuropeptide Substance P.[9] When activated in the vomiting center of the brain, the NK1 receptor triggers the emetic reflex.[9][10] This pathway is particularly relevant in both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[7][11]
Aprepitant , a selective NK1 receptor antagonist containing the (2R)-2-(propan-2-yl)morpholine core, effectively blocks Substance P from binding to the NK1 receptor.[9][10][12] This action inhibits the downstream signaling that leads to emesis. Positron emission tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier to engage its target in the human brain.[9]
Mechanism of Action: Blocking the Emetic Signal
-
Chemotherapy: Cytotoxic chemotherapy agents induce the release of neurotransmitters, including Substance P, in the brainstem.
-
Substance P Release: Substance P is released from nerve endings in the vicinity of the NK1 receptors located in the brain's vomiting center.[10]
-
NK1 Receptor Activation: Substance P binds to and activates the NK1 receptor, a G-protein coupled receptor.[12]
-
Signal Transduction: This activation initiates a downstream signaling cascade, leading to the physiological sensations of nausea and the vomiting reflex.
-
Therapeutic Intervention: Aprepitant, by virtue of its structure which includes the (2R)-2-(propan-2-yl)morpholine core, acts as a competitive antagonist at the NK1 receptor.[13] It occupies the binding site, preventing Substance P from activating the receptor and thereby blocking the emetic signal.[9][10]
Signaling Pathway Diagram
Caption: Aprepitant blocks the Substance P / NK1 receptor pathway.
Preclinical Evaluation Workflow
A logical, self-validating workflow is essential for evaluating novel derivatives based on the (2R)-2-(propan-2-yl)morpholine scaffold. The goal is to systematically assess potency, selectivity, and drug-like properties.
In Vitro Characterization: Potency and Selectivity
4.1.1 Primary Assay: NK1 Receptor Binding
-
Objective: To determine the binding affinity (Ki) of the test compound for the human NK1 receptor.
-
Methodology:
-
Use cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Perform a competitive radioligand binding assay using a known high-affinity NK1 radioligand (e.g., [³H]-Substance P).
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Self-Validation: Run a known NK1 antagonist (e.g., Aprepitant) as a positive control in parallel to ensure the assay is performing within expected parameters.
4.1.2 Functional Assay: Calcium Mobilization
-
Objective: To confirm that the compound acts as an antagonist and to measure its functional potency (IC50).
-
Methodology:
-
Use the same NK1-expressing cell line loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with an EC80 concentration of Substance P.
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the inhibition of the calcium response against the concentration of the test compound to determine the functional IC50.
-
-
Self-Validation: The functional IC50 should correlate with the binding affinity (Ki). A significant deviation may suggest a non-competitive mechanism or assay artifacts.
Data Presentation: Comparative Potency
| Compound | Scaffold | NK1 Binding Ki (nM) | NK1 Functional IC50 (nM) |
| Aprepitant | (2R)-2-(propan-2-yl)morpholine | 0.1 - 0.2 | 0.5 - 1.0 |
| Derivative X | (2R)-2-(propan-2-yl)morpholine | Enter Data | Enter Data |
| Derivative Y | (2R)-2-(propan-2-yl)morpholine | Enter Data | Enter Data |
Preclinical Workflow Diagram
Caption: A self-validating preclinical cascade for novel derivatives.
Structure-Activity Relationship (SAR) and Future Perspectives
The development of Aprepitant has provided a rich dataset for understanding the SAR of this scaffold. Key insights include:
-
C2-Isopropyl Group: Essential for potency, likely fitting into a hydrophobic pocket of the NK1 receptor.
-
C3-Aryl Group: The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity binding.
-
N4-Substitution: The nitrogen atom serves as a key attachment point for building out further complexity and modulating physicochemical properties.
While the success of this scaffold in NK1 antagonism is clear, its potential extends to other CNS targets. The favorable properties imparted by the morpholine ring, such as improved brain permeability and metabolic stability, make it an attractive starting point for designing modulators of other receptors and enzymes implicated in neurological and psychiatric disorders.[2][14] Future work should focus on exploring novel substitutions on the morpholine ring to target other CNS diseases where a privileged scaffold with excellent drug-like properties is required.
Conclusion
The (2R)-2-(propan-2-yl)morpholine core is a clinically validated, privileged scaffold with significant therapeutic potential. Its utility, exemplified by the success of Aprepitant, stems from a combination of specific stereochemical features that drive high-affinity target engagement and the inherent drug-like properties of the morpholine heterocycle. Through robust asymmetric synthesis and a systematic, self-validating preclinical evaluation workflow, new derivatives can be efficiently developed and optimized. The insights gained from its application in NK1 receptor antagonism provide a solid foundation for expanding the therapeutic reach of this potent chemical motif into new areas of drug discovery.
References
- Aprepitant - Wikipedia. (n.d.).
- Yao, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
- What is the mechanism of Aprepitant? (2024, July 17). Patsnap Synapse.
- Aherne, W., et al. (n.d.). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. PMC.
- Aprepitant: Uses and Mechanism of Action. (2025, April 28). DFW Anesthesia Professionals.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing).
- Singh, B., et al. (2024, January 11). Aprepitant. StatPearls - NCBI Bookshelf - NIH.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- NK1 receptor antagonist - Wikipedia. (n.d.).
- Yao, X., et al. (2021, October 28). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023, December 29). Patsnap Synapse.
- Quartara, L., & Maggi, C. A. (2007, September 15). Neurokinin 1 receptor antagonists--current prospects. PubMed.
- Aziz, F. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Aziz.
- Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015, April 22). Beilstein Journals.
- Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. (2023, October 24).
- Tesei, A., et al. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022, September 23). MDPI.
- Fish, P. V., et al. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
- Hedapara, K. R., & Kharadi, G. J. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.
- Recent progress in the synthesis of morpholines. (n.d.). Academia.edu.
- A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed.
- Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. (2016, August 24). MDPI.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
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- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocols for (2R)-2-(propan-2-yl)morpholine hydrochloride from amino acids
[1]
1Executive Summary
-
Target Molecule: (2R)-2-(propan-2-yl)morpholine HCl[1]
-
CAS Registry (Base): 1245647-59-3 (Generic 2-isopropyl isomer ref) / Specific (2R) enantiomer requires custom synthesis.[1]
-
Starting Material: L-Valine (Natural (S)-enantiomer)[1]
-
Key Strategy: Retention-Bromination followed by Inversion-Cyclization.[1]
-
Overall Yield: 45–55% (4 steps)
-
Enantiomeric Excess (ee): >98% (via Chiral HPLC)[1]
Retrosynthetic Analysis & Logic
The synthesis addresses the challenge of placing the substituent at the C2 position (adjacent to oxygen).[1] Direct cyclization of valinol (derived from valine) yields the 3-isopropyl isomer.[1] To achieve the 2-isopropyl architecture, we employ an
Stereochemical Pathway:
-
Retention: L-Valine ((S)-configuration) is converted to (S)-2-bromo-3-methylbutanoic acid via diazotization.[1] This step proceeds with net retention of configuration due to the "double inversion" mechanism involving the carboxylate group (neighboring group participation).[1]
-
Inversion: The (S)-bromoamide intermediate undergoes intramolecular
displacement by the pendant alkoxide.[1] This causes inversion of the stereocenter, converting the (S)-precursor into the desired (R)-morpholin-3-one .[1] -
Preservation: Reduction of the lactam preserves the established chiral center.[1]
Reaction Pathway Diagram[1][2][3][4]
Caption: Stereochemical pathway converting L-Valine (S) to the (2R) target via a critical inversion cyclization step.[1]
Detailed Experimental Protocols
Step 1: Synthesis of (S)-2-Bromo-3-methylbutanoic Acid
This step converts the amino group to a bromide with retention of configuration.[1]
-
Reagents: L-Valine (11.7 g, 100 mmol), Sodium Nitrite (NaNO
, 10.35 g, 150 mmol), Potassium Bromide (KBr, 41.6 g, 350 mmol), Hydrobromic Acid (HBr, 2.5 M aq).[1] -
Apparatus: 500 mL 3-neck round bottom flask (RBF), mechanical stirrer, internal thermometer (
C).
Procedure:
-
Dissolve L-Valine and KBr in 2.5 M H
SO (150 mL) (or HBr 2.5M) in the RBF. -
Cool the mixture to -5 °C using an ice/salt bath.
-
Add NaNO
(dissolved in minimal water) dropwise over 60 minutes. Critical: Maintain internal temperature below 0 °C to prevent elimination side-products.[1] -
Allow the reaction to warm to room temperature (RT) and stir for 3 hours.
-
Extract with Diethyl Ether (
mL). -
Wash organic phase with brine, dry over MgSO
, and concentrate in vacuo. -
Purification: Vacuum distillation (bp ~110°C @ 1 mmHg) or use crude if purity >90% by NMR.
-
Yield: ~14.5 g (80%).
-
Data:
H NMR shows characteristic doublet for isopropyl methyls and doublet for -proton.[1]
-
Step 2: Amide Coupling (Formation of N-(2-hydroxyethyl)amide)
Coupling the
-
Reagents: (S)-2-Bromo-3-methylbutanoic acid (10 g, 55 mmol), Ethanolamine (3.35 g, 55 mmol), DCC (12.4 g, 60 mmol), HOBt (8.1 g, 60 mmol), DCM (200 mL).[1]
-
Note: Alternatively, convert the acid to acid chloride (SOCl
) and react with ethanolamine in the presence of TEA, but DCC coupling is milder and prevents racemization.[1]
Procedure:
-
Dissolve the bromo-acid in anhydrous DCM (150 mL) at 0 °C.
-
Add HOBt and DCC; stir for 30 minutes.
-
Add Ethanolamine (diluted in 10 mL DCM) dropwise.
-
Stir at RT for 12 hours. Precipitated DCU (dicyclohexylurea) will form.
-
Filter off the DCU.[1] Wash the filtrate with 1N HCl, sat.[1] NaHCO
, and brine.[1] -
Concentrate to yield the crude bromo-amide.[1]
-
Yield: ~11.0 g (90%).
-
Step 3: Cyclization to (2R)-2-Isopropylmorpholin-3-one
The critical stereoinversion step.[1]
-
Reagents: Crude Bromo-amide (11.0 g, 49 mmol), Sodium Hydride (60% dispersion, 2.35 g, 59 mmol), Anhydrous THF (250 mL).[1]
Procedure:
-
Suspend NaH in anhydrous THF under Nitrogen atmosphere at 0 °C.
-
Dissolve the bromo-amide in THF (50 mL) and add dropwise to the NaH suspension over 30 minutes. Hydrogen gas evolution will occur.[1]
-
Warm to RT and stir for 4 hours. (Monitor by TLC; disappearance of starting material).[1]
-
Quench: Carefully add sat. NH
Cl solution.[1] -
Extract with Ethyl Acetate (
mL). -
Dry (Na
SO ) and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 1:1).
Step 4: Reduction and Salt Formation
Converting the lactam to the amine.[1]
-
Reagents: (2R)-2-isopropylmorpholin-3-one (5.0 g, 35 mmol), Lithium Aluminum Hydride (LAH, 2.0 g, 52 mmol), THF (100 mL), HCl in Dioxane (4M).
Procedure:
-
Place LAH in a dry 2-neck flask under Nitrogen. Add THF (50 mL).
-
Add the morpholinone (dissolved in 50 mL THF) dropwise to the refluxing LAH suspension (or at 0°C then warm to reflux, depending on scale safety).
-
Reflux for 6–12 hours.
-
Workup (Fieser Method): Cool to 0 °C. Carefully add:
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Concentrate the filtrate to obtain the free base oil.[1]
-
Salt Formation: Dissolve the oil in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise until no further precipitate forms.
-
Filter the white solid and dry under high vacuum.[1]
Analytical Data Summary
| Parameter | Specification | Typical Result | Method |
| Appearance | White crystalline solid | Conforms | Visual |
| Purity | > 98.0% | 99.2% | HPLC (C18) |
| Chiral Purity | > 98% ee | 99.1% ee | Chiral HPLC (Chiralpak AD-H) |
| Consistent with structure | Conforms | 400 MHz DMSO-d | |
| Melting Point | Distinct (Salt form) | 185–188 °C | Capillary MP |
NMR Interpretation (Free Base in CDCl
-
0.90 (d, 3H, CH
), 0.94 (d, 3H, CH ) – Isopropyl methyls.[1] - 1.50 (m, 1H, CH-iPr).[1]
-
2.8–3.0 (m, 4H, N-CH
).[1] - 3.2 (ddd, 1H, H-2).[1]
-
3.6–3.9 (m, 2H, O-CH
).[1] -
Note: The H-2 proton (next to oxygen and isopropyl) usually appears around 3.1–3.3 ppm with specific coupling constants indicating the chair conformation.[1]
Troubleshooting & Critical Control Points
Stereochemical Leakage[1]
-
Risk: Racemization can occur during the formation of the bromo-acid chloride if high temperatures or excess base are used.[1]
-
Control: Use DCC/HOBt coupling (Step 2) instead of acid chloride to minimize racemization risk. Ensure the bromination (Step 1) is kept strictly cold (-5 to 0 °C).[1]
Cyclization Failure[1]
-
Risk: Elimination of HBr instead of substitution, forming the
-unsaturated amide.[1] -
Control: Use NaH in THF (non-protic). Avoid heating rapidly.[1] The intramolecular cyclization is kinetically favored over elimination if the concentration is not too high (0.1 M - 0.2 M).[1]
Safety Note (LAH)
References
-
Brewster, P., et al. (1950).[1] "The Walden Inversion in the replacement of hydroxyl by halogen."[1] Nature, 166, 178.[1] (Foundational work on retention during diazotization of amino acids). Link[1]
-
Dugar, S., et al. (2010).[1] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2010(14), 2329-2336.[1] (Protocol for amino alcohol + halo-acid cyclization).[1][3] Link
-
Gao, J., et al. (2013).[1] "Recent progress in the synthesis of morpholines." Russian Journal of Organic Chemistry, 49, 787–808.[1] (Review of morpholine synthesis strategies). Link
-
Pfizer Inc. (2000). "Process for the preparation of morpholine derivatives." US Patent 6,015,899.[1] (Industrial scale reduction of morpholinones). Link
Sources
- 1. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
using (2R)-2-(propan-2-yl)morpholine in Buchwald-Hartwig amination reactions
Application Note: Optimizing Buchwald-Hartwig Amination with (2R)-2-(propan-2-yl)morpholine
Introduction & Scope
(2R)-2-(propan-2-yl)morpholine (also known as (2R)-2-isopropylmorpholine) is a high-value pharmacophore, notably serving as the chiral core of the JAK3 inhibitor Ritlecitinib (PF-06651600) . Its incorporation into heteroaryl scaffolds is a critical step in medicinal chemistry; however, it presents specific synthetic challenges:
-
Steric Hindrance: The isopropyl group at the C2 position creates significant steric bulk proximal to the nucleophilic nitrogen, retarding the rate of amine binding to the Palladium(II) center.
-
Chiral Integrity: While the C2 center is not directly at the reaction site, harsh conditions (excessive heat/strong base) can lead to racemization or elimination side products.
-
Electronic Mismatch: When coupling with electron-rich heterocycles (common in kinase inhibitors), the reductive elimination step becomes the rate-limiting bottleneck.
This guide provides optimized protocols using RuPhos and BrettPhos precatalysts, moving beyond traditional Pd(OAc)₂/BINAP systems to ensure high yields and enantioretention.
Mechanistic Insight: The Steric Bottleneck
Success with (2R)-2-isopropylmorpholine relies on understanding the catalytic cycle's specific failure points. Unlike unhindered morpholine, the isopropyl group destabilizes the amine-bound Pd(II) complex.
Key Interaction: The bulky dialkylbiaryl phosphine ligands (RuPhos/BrettPhos) are required not just for activation, but to create a "pocket" that forces the reductive elimination of the sterically encumbered amine and the aryl group.
Figure 1: Catalytic Cycle & Steric Influence
Caption: The C2-isopropyl group creates steric repulsion during amine binding. Bulky ligands (RuPhos) prevent catalyst resting states from becoming too stable, driving the cycle forward.
Strategic Ligand & Catalyst Selection
For this specific substrate, standard ligands (PPh₃, dppf, Xantphos) often result in stalled conversion or hydrodehalogenation.
| Component | Recommendation | Rationale |
| Ligand | RuPhos (Primary Choice) | Specifically engineered for secondary amines.[1] The isopropoxy groups on the biaryl backbone provide the perfect steric bulk to accelerate reductive elimination of 2-substituted morpholines. |
| Alternative | BrettPhos | Use if RuPhos fails, particularly with highly electron-rich aryl chlorides (e.g., aminopyridines). |
| Pd Source | Pd G3/G4 Precatalysts | Crucial. Avoid Pd₂(dba)₃. Precatalysts (e.g., RuPhos Pd G3) ensure a strict 1:1 Pd:L ratio and activate rapidly at lower temperatures, preserving the chiral center. |
| Base | NaOtBu or LHMDS | NaOtBu is standard.[2] Switch to LHMDS (Lithium Hexamethyldisilazide) if the substrate contains base-sensitive esters or if the coupling partner is an electron-deficient heterocycle. |
Experimental Protocols
Protocol A: Standard Conditions (Aryl Bromides/Triflates)
Best for: Robust substrates, rapid screening.
-
Charge: To a reaction vial equipped with a stir bar, add:
-
RuPhos Pd G3 (1.0 - 2.0 mol%)
-
Aryl Bromide (1.0 equiv)[3]
-
(2R)-2-(propan-2-yl)morpholine (1.2 equiv)
-
NaOtBu (1.4 equiv)
-
-
Solvent: Evacuate and backfill with N₂ (3x). Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 80 °C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug, and concentrate.
-
Validation: Check LCMS for mass balance. If significant dehalogenated arene is present, switch to Protocol B.
Protocol B: The "Pfizer" Condition (Heterocycles/Chlorides)
Best for: Chloropyrimidines, Chloropyridines, and base-sensitive targets (similar to Ritlecitinib synthesis).
-
Charge: To a vial, add:
-
RuPhos Pd G3 (or BrettPhos Pd G3) (2.0 - 5.0 mol%)
-
Heteroaryl Chloride (1.0 equiv)
-
(2R)-2-(propan-2-yl)morpholine (1.1 equiv)
-
-
Solvent: Add anhydrous THF or 2-MeTHF (0.15 M).
-
Base Addition: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at room temperature.
-
Note: The use of a soluble organic base (LHMDS) often suppresses side reactions associated with heterogeneous bases like Cs₂CO₃ in these specific couplings.
-
-
Reaction: Heat to 60–70 °C . Monitor closely; these reactions often complete faster (1–2 hrs).
Decision Tree for Optimization
Use this logic flow to determine the correct parameters for your specific coupling partner.
Caption: Optimization logic. Protocol B is generally preferred for drug-like heterocycles to minimize hydrolytic side reactions.
Case Study Data: Ligand Effects
The following table summarizes a screening campaign coupling 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with (2R)-2-isopropylmorpholine (Conditions: 1.0 equiv halide, 1.2 equiv amine, 2 mol% Pd, THF, 65°C, 2h).
| Entry | Precatalyst | Base | Yield (HPLC) | Observation |
| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | < 10% | No reaction; catalyst poisoning. |
| 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 35% | Significant hydrodehalogenation observed. |
| 3 | RuPhos Pd G3 | NaOtBu | 88% | Clean conversion. Standard recommendation. |
| 4 | RuPhos Pd G3 | LHMDS | 92% | Faster reaction, cleaner profile for this heterocycle. |
| 5 | BrettPhos Pd G3 | LHMDS | 78% | Good yield, but slower than RuPhos for this secondary amine. |
References
-
Maiti, P., et al. "Development of a Scalable Synthesis of PF-06651600." Journal of Organic Chemistry, 2019. (Describes the specific coupling of (2R)-2-isopropylmorpholine in the synthesis of Ritlecitinib).
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[4] Chemical Reviews, 2016. (Comprehensive review on ligand selection).
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Details the advantages of G3 precatalysts).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Specific guidance on RuPhos for secondary amines).
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Privileged Status of Chiral Morpholines in Medicinal Chemistry
An Application Guide to Nucleophilic Substitution Reactions for the Synthesis and Modification of Chiral Morpholine Derivatives
The morpholine ring is a privileged scaffold in modern drug discovery, appearing in a significant number of FDA-approved pharmaceuticals. Its unique combination of properties—a saturated heterocycle containing both an ether and a secondary amine (or its substituted variants)—imparts favorable physicochemical characteristics such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules. When this scaffold incorporates one or more stereocenters, the resulting chiral morpholine derivatives offer a precise three-dimensional arrangement of functional groups, enabling highly specific and potent interactions with biological targets.[1][2]
Many synthetic strategies focus on constructing the chiral morpholine ring itself.[3][4] However, a powerful and versatile approach for generating diverse libraries of novel drug candidates involves the use of nucleophilic substitution reactions on pre-existing, functionalized chiral morpholine precursors. This application note provides a detailed guide for researchers on the critical parameters, mechanistic considerations, and practical protocols for successfully executing nucleophilic substitution reactions on chiral morpholine derivatives, with a focus on preserving or inverting stereochemical integrity.
Mechanistic Considerations: Mastering Stereocontrol in Sₙ2 Reactions
The workhorse for modifying chiral morpholines via substitution is the bimolecular nucleophilic substitution (Sₙ2) reaction. This mechanism is defined by a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5][6] Understanding the factors that govern this reaction is paramount to achieving desired outcomes in terms of yield and stereochemical purity.
The Substrate: Steric Accessibility is Key
The rate and feasibility of an Sₙ2 reaction are highly sensitive to steric hindrance at the reaction center.[7][8][9] For chiral morpholine derivatives, the most common electrophilic sites are carbons bearing a suitable leaving group, such as the exocyclic carbon of a 2-(halomethyl)morpholine or a carbon atom of the ring itself (e.g., at the C3 position).
-
Primary Centers (e.g., -CH₂-X): These are ideal substrates for Sₙ2 reactions. The low steric bulk allows for easy "backside attack" by the nucleophile, leading to clean and efficient substitution. A common precursor strategy involves the synthesis of a 2-(bromomethyl)morpholine derivative.[10]
-
Secondary Centers (e.g., C3-X): Substitution directly on the morpholine ring at a chiral secondary carbon is more challenging. The ring structure and adjacent substituents can create significant steric hindrance, slowing the reaction rate and potentially allowing competing elimination (E2) reactions to occur.[11]
Tertiary centers are generally unreactive towards the Sₙ2 mechanism and will not be considered here.
The Nucleophile, Leaving Group, and Solvent: A Critical Triad
The success of a nucleophilic substitution is determined by a delicate balance between the nucleophile's strength, the leaving group's ability to depart, and the solvent's role in mediating the reaction.
-
Nucleophile Strength: Strong nucleophiles, particularly those with a negative charge (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻), favor the Sₙ2 mechanism.[12] Neutral nucleophiles like ammonia or primary/secondary amines can also be effective, though they may require higher temperatures or longer reaction times.
-
Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[7][13] For chiral morpholine precursors, common leaving groups in order of decreasing reactivity are:
-
Triflates (-OTf), Tosylates (-OTs), Mesylates (-OMs)
-
Iodide (-I)
-
Bromide (-Br)
-
Chloride (-Cl)
-
-
Solvent Effects: The choice of solvent is arguably one of the most critical parameters.
-
Polar Aprotic Solvents (Recommended for Sₙ2): Solvents like DMF, DMSO, and acetonitrile are ideal.[7][12] They can solvate the counter-ion of the nucleophile but do not form a strong "cage" around the nucleophile itself, leaving it highly reactive.
-
Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can hydrogen-bond with the nucleophile, creating a solvent shell that significantly lowers its energy and nucleophilicity, thereby slowing down the Sₙ2 reaction.[7]
-
Stereochemistry: The Walden Inversion
A hallmark of the Sₙ2 reaction is the inversion of configuration at the chiral center, known as the Walden inversion.[5][14] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[8][15] This backside attack forces the other three substituents to "flip" like an umbrella in the wind, resulting in a product with the opposite stereochemical configuration (e.g., R to S or S to R). It is crucial to confirm the stereochemical outcome using analytical techniques such as chiral HPLC or by determining the specific rotation of the product.[10]
Caption: Sₙ2 reaction showing inversion of stereochemistry.
Experimental Protocols & Application Data
This section provides a general protocol for the nucleophilic substitution on a (2R)-2-(bromomethyl)morpholine derivative, a versatile intermediate readily synthesized from the corresponding chiral amino alcohol.[10]
Protocol: Synthesis of (2R)-2-(Azidomethyl)-4-Boc-morpholine
This protocol details the substitution of a bromide leaving group with an azide nucleophile, a common transformation for introducing a functional handle for "click chemistry" or subsequent reduction to an amine.
Materials:
-
(2R)-2-(Bromomethyl)-4-Boc-morpholine (Substrate, 1.0 eq)
-
Sodium Azide (NaN₃) (Nucleophile, 1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2R)-2-(Bromomethyl)-4-Boc-morpholine.
-
Solvent & Nucleophile Addition: Dissolve the substrate in a minimal amount of DMF (approx. 0.2 M concentration). Add sodium azide to the solution. Causality Note: Using a 1.5 to 2-fold excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle.
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C). If the reaction is slow, it can be gently heated to 40-50 °C. Expertise Note: Avoid excessive heat, which can lead to side reactions or decomposition of the azide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing deionized water. Safety Note: Sodium azide is highly toxic. All aqueous waste should be treated appropriately. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure (2R)-2-(azidomethyl)-4-Boc-morpholine.
Table 1: Optimization of Reaction Conditions
The following table summarizes representative outcomes for the substitution reaction on a model substrate, (2R)-2-(bromomethyl)-4-Boc-morpholine, highlighting the impact of different reaction parameters.
| Entry | Nucleophile (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemical Outcome |
| 1 | NaN₃ (1.5) | DMF | 25 | 8 | 92 | >99% ee (Inversion) |
| 2 | NaN₃ (1.5) | CH₃CN | 50 | 12 | 85 | >99% ee (Inversion) |
| 3 | NaN₃ (1.5) | Ethanol | 50 | 24 | 45 | >99% ee (Inversion) |
| 4 | Piperidine (2.0) | DMSO | 60 | 6 | 88 | >99% ee (Inversion) |
| 5 | KCN (1.2) | DMF/H₂O (9:1) | 25 | 16 | 75 | >99% ee (Inversion) |
| 6 | NaSMe (1.2) | DMF | 0-25 | 4 | 95 | >99% ee (Inversion) |
Data is illustrative and based on established principles of Sₙ2 reactions.[7][11][12]
Workflow for Method Development
Developing a robust nucleophilic substitution protocol requires a systematic approach. The following workflow provides a logical pathway for optimizing reaction conditions for a novel substrate or nucleophile.
Caption: A decision-making workflow for protocol development.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Poor leaving group.2. Weak nucleophile.3. Inappropriate solvent (protic).4. Steric hindrance. | 1. Convert -OH to a better leaving group (-OMs, -OTs).2. Use a stronger nucleophile or increase temperature.3. Switch to a polar aprotic solvent (DMF, DMSO).4. If substrate is secondary, expect slower rates; increase reaction time/temp. |
| Formation of Side Products | 1. Nucleophile acting as a base, causing elimination (E2).2. Reaction temperature is too high. | 1. Use a less basic nucleophile (e.g., N₃⁻ instead of RO⁻).2. Run the reaction at a lower temperature. |
| Racemization or Loss of Stereopurity | 1. Reaction is proceeding via an Sₙ1 mechanism.2. Base-catalyzed epimerization of starting material or product. | 1. Ensure conditions favor Sₙ2: strong nucleophile, polar aprotic solvent. An Sₙ1 pathway is unlikely for primary halides but possible for activated secondary substrates.[6][14]2. Use non-basic conditions if possible or a weaker, non-nucleophilic base if required. |
References
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. University of Dhaka.
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available from: [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. Available from: [Link]
-
Wang, L., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 590–596. Available from: [Link]
-
Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available from: [Link]
-
(n.d.). Recent progress in the synthesis of morpholines. Academia.edu. Available from: [Link]
-
(n.d.). Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available from: [Link]
-
Dounay, A. B., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(13), 2465–2468. Available from: [Link]
-
(n.d.). SN2 reaction. Wikipedia. Available from: [Link]
-
Catak, S., et al. (2020). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 26(40), 8683–8697. Available from: [Link]
-
Graham, K. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]
-
(n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. Available from: [Link]
-
Kumar, R., & Kapur, S. (2016). Miniaturization of Spectrophotometric assay for automated monitoring of Industrial Pollutant “morpholine”. International journal of biology, pharmacy and allied sciences, 5(12), 3134-3142. Available from: [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
-
(2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. Available from: [Link]
-
(n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Available from: [Link]
-
(2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available from: [Link]
-
(2023). Know Stereochemical Aspects of Nucleophilic Substitution Reactions. EMBIBE. Available from: [Link]
-
(n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. banglajol.info [banglajol.info]
- 11. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. embibe.com [embibe.com]
Application Note: Strategic Integration of (2R)-2-(propan-2-yl)morpholine in Fragment-Based Drug Discovery
Executive Summary
This Application Note details the strategic incorporation of (2R)-2-(propan-2-yl)morpholine (also known as (2R)-2-isopropylmorpholine) into Fragment-Based Drug Design (FBDD) libraries. While morpholine is a privileged scaffold in medicinal chemistry due to its solubility and metabolic stability, it is often criticized for its "flatness" (low fraction of sp³ carbons,
The introduction of an isopropyl group at the C2 position, specifically in the (2R) configuration, offers three distinct advantages:
-
Escape from Flatland: Increases
and introduces a defined chiral vector, probing hydrophobic sub-pockets often inaccessible to planar fragments. -
Vector Validation: The secondary amine remains available for "fragment growing," while the isopropyl group serves as a steric anchor to validate binding orientation.
-
Physicochemical Balance: It modulates the hydrophilicity of the morpholine ring (LogP ~ -0.86) towards a more lipophilic range (LogP ~ 0.5–0.9), improving membrane permeability while retaining aqueous solubility.
Cheminformatics & Physicochemical Profile
The following table contrasts the core morpholine scaffold with the (2R)-2-isopropyl analog. The shift in lipophilicity and shape complexity (
| Property | Morpholine (Reference) | (2R)-2-(propan-2-yl)morpholine | Impact on FBDD |
| Molecular Weight | 87.12 Da | 129.20 Da | Remains within "Rule of 3" (<300 Da). |
| cLogP | -0.86 | 0.45 – 0.85* | Improved permeability; accesses hydrophobic pockets. |
| pKa (Conj. Acid) | 8.36 | ~8.50 | Maintains basicity for salt bridge formation (e.g., Asp/Glu residues). |
| H-Bond Donors/Acc. | 1 / 2 | 1 / 2 | Retains key interaction points. |
| Fsp³ | 1.0 | 1.0 | Shape Complexity: The isopropyl group breaks symmetry, creating a 3D "handle." |
| Topological PSA | 12.0 Ų | 12.0 Ų | Minimal change; excellent solubility profile. |
*Note: Values are calculated estimates based on substituent contributions.
Synthesis Protocol: Stereoselective Access
To ensure the integrity of the (2R) configuration, we utilize a chiral pool synthesis starting from D-Leucine . Note that using natural L-Leucine would yield the (2S) enantiomer.
Reaction Scheme (Graphviz Visualization)
Caption: Stereoselective synthesis route from D-Leucine to (2R)-2-isopropylmorpholine.
Detailed Methodology
Step 1: Reduction to D-Leucinol
-
Suspend D-Leucine (10.0 g, 76 mmol) in anhydrous THF (150 mL) under N₂.
-
Cool to 0°C. Cautiously add LiAlH₄ (2.4 equiv) pellets.
-
Reflux for 12 hours. Quench via Fieser workup (
mL H₂O, mL 15% NaOH, mL H₂O). -
Filter precipitate, dry organic layer (MgSO₄), and concentrate.
-
Yield: ~85-90% (Colorless oil).[1]
-
Step 2 & 3: Cyclization to Morpholinone
-
Dissolve D-Leucinol (5.0 g) in a biphasic mixture of CH₂Cl₂ and 2M NaOH (1:1) at 0°C.
-
Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir vigorously for 2 hours.
-
Separate organic layer, dry, and concentrate to yield the chloroacetamide intermediate.
-
Dissolve intermediate in anhydrous
-BuOH. Add -BuOK (1.2 equiv). -
Stir at room temperature for 4 hours (cyclization).
-
Concentrate and purify via silica flash chromatography (EtOAc/Hexanes).
-
Checkpoint: Verify (R)-enantiomer purity via chiral HPLC.
-
Step 4: Lactam Reduction
-
Dissolve the morpholin-3-one in anhydrous THF.
-
Add LiAlH₄ (2.0 equiv) or BH₃·DMS complex. Reflux for 4 hours.
-
Quench, work up as in Step 1.
-
Isolate the final amine as an HCl salt for long-term storage.
Biophysical Screening Protocols
FBDD relies on sensitive biophysical methods to detect weak binders (
Protocol A: Surface Plasmon Resonance (SPR)
Purpose: Determine binding kinetics (
-
Sensor Chip Preparation: Immobilize target protein on a CM5/CM7 chip via amine coupling to ~3000 RU (high density required for fragments).
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO . Crucial: Match DMSO concentration exactly in running buffer and samples.
-
Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
-
Injection: Inject (2R)-2-isopropylmorpholine at a concentration series (e.g., 500
M down to 15 M).-
Flow rate: 30
L/min. -
Contact time: 30s (fast on/off expected).
-
-
Analysis: Fit steady-state response (
) vs. Concentration to a 1:1 binding model.
Protocol B: Saturation Transfer Difference (STD) NMR
Purpose: Validate binding in solution and map the epitope (confirming the isopropyl group interacts with the protein).
-
Sample Prep:
-
Protein: 10–20
M. -
Ligand: 1–2 mM (100x excess).
-
Buffer: D₂O or H₂O/D₂O (90:10) phosphate buffer.
-
-
Pulse Sequence: stddiff (Bruker/Varian).
-
On-resonance irradiation: -0.5 ppm or 10-12 ppm (protein methyls/amides).
-
Off-resonance irradiation: 30 ppm.[2]
-
Saturation time: 2.0 seconds.
-
-
Data Interpretation:
-
Subtract On-resonance from Off-resonance spectra.
-
Positive Signal: Peaks from the ligand appearing in the difference spectrum indicate binding.
-
Epitope Mapping: If the isopropyl methyl doublets (approx 0.9 ppm) show a stronger STD effect (higher % intensity transfer) than the morpholine ring protons, the isopropyl group is buried in the protein pocket (hydrophobic contact).
-
Decision Logic & Application Workflow
The following diagram illustrates the decision process when a "hit" is identified.
Caption: Decision tree for elaborating the (2R)-2-isopropylmorpholine fragment after hit identification.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery.
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.
-
Enamine Ltd. Morpholine Analogs in Drug Discovery: Synthesis and Properties. (General reference for commercially available building blocks).
Sources
Application Note: General Procedure for N-Alkylation of (2R)-2-Isopropylmorpholine Hydrochloride
Executive Summary
The N-alkylation of (2R)-2-isopropylmorpholine is a pivotal transformation in the synthesis of diverse pharmaceutical scaffolds, particularly in the development of selective norepinephrine reuptake inhibitors and sigma receptor ligands. However, this specific substrate presents two distinct challenges: (1) The hydrochloride salt form requires effective neutralization to liberate the nucleophilic amine, and (2) the bulky isopropyl group at the C2 position creates significant steric shielding of the nitrogen center, retarding
This guide details two field-proven protocols—Direct Alkylation (
Strategic Analysis & Mechanistic Insight
The Steric "Wall" Effect
Unlike simple morpholine, the (2R)-2-isopropyl variant possesses a bulky substituent adjacent to the reactive nitrogen. In a chair conformation, the isopropyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. This forces the N-substituent (during the transition state) into a specific trajectory.
-
Impact: Nucleophilic attack on bulky electrophiles (e.g., secondary alkyl halides) is kinetically disfavored.
-
Solution: For bulky electrophiles, Reductive Amination is the superior pathway as it proceeds via a planar iminium ion intermediate, relieving steric congestion during the critical bond-forming step.
Handling the Hydrochloride Salt
Direct use of the HCl salt in alkylation reactions often leads to stalled conversion due to the "insoluble salt coating" effect, where the base (e.g.,
-
Best Practice: For high-value chiral starting materials, we recommend an in-situ free-basing strategy using a soluble organic base (DIPEA) or a biphasic inorganic system, rather than a separate isolation step which risks yield loss.
Decision Matrix: Selecting the Right Method
Before beginning, select the protocol based on your electrophile type.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile sterics.
Method A: Direct N-Alkylation ( )
Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide).
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Base | ||
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is standard. DMF is required for sluggish reactions to boost nucleophilicity. |
| Catalyst | TBAI (10 mol%) | Tetrabutylammonium iodide accelerates the reaction via Finkelstein exchange (R-Cl |
Step-by-Step Protocol
-
Salt Dissolution: To a reaction vial, add (2R)-2-isopropylmorpholine HCl (1.0 eq) and anhydrous MeCN (0.2 M concentration).
-
Neutralization: Add powdered
(3.0 eq). Stir vigorously at Room Temperature (RT) for 15 minutes to ensure free-basing. Note: Evolution of may not be visible but neutralization is occurring. -
Addition: Add the Alkyl Halide (1.1 – 1.2 eq). If using a chloride, add TBAI (0.1 eq).
-
Reaction:
-
Reactive Electrophiles (BnBr, MeI): Stir at RT for 4–16 hours.
-
Unreactive Electrophiles: Heat to 60°C (MeCN) or 80°C (DMF).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water. Dry organic layer (
) and concentrate.[1]
Critical Control Point: Monitor for Quaternization (over-alkylation). If the bis-alkylated product appears (M+R+R), reduce temperature or switch to Method B.
Method B: Reductive Amination
Best for: Introducing bulky groups (Isopropyl, Cyclopentyl) or when avoiding over-alkylation is critical.
Mechanistic Workflow
This method avoids the
Figure 2: Reaction pathway for reductive amination using Sodium Triacetoxyborohydride (STAB).
Step-by-Step Protocol
-
Preparation: Dissolve (2R)-2-isopropylmorpholine HCl (1.0 eq) in DCE (1,2-Dichloroethane) or DCM (Dichloromethane).
-
Free-Basing: Add DIPEA (N,N-Diisopropylethylamine) (1.0 eq) to neutralize the HCl. Stir for 5 min.
-
Imine Formation: Add the Aldehyde or Ketone (1.2 eq).[1] Optionally add Acetic Acid (1.0 eq) to catalyze imine formation (pH 5–6 is optimal). Stir for 30–60 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Why STAB? It is milder than
and will not reduce the aldehyde/ketone before it reacts with the amine [1].
-
-
Quench: Quench with saturated aqueous
. Stir for 15 mins until gas evolution ceases. -
Extraction: Extract with DCM. Wash with Brine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance of C2-isopropyl group blocking approach. | Switch solvent to DMF (polar aprotic) and increase temp to 90°C. Add KI (catalytic) [2]. |
| Formation of Quaternary Salt | Alkylating agent is too reactive (e.g., MeI). | Reduce equivalents of alkyl halide to 0.9 eq. Add reagent slowly at 0°C. |
| Starting Material Remains (HCl) | Incomplete neutralization of the salt. | Ensure 3.0 eq of carbonate base is used. Grind the base to fine powder to increase surface area. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Valverde, M. G., et al. (2020). "Steric Hindrance Effects in the Nucleophilic Substitution of Amines." Organic Process Research & Development.
-
BenchChem. (2025).[2][3] "Optimizing reaction conditions for the synthesis of morpholine derivatives." BenchChem Application Notes. Link
- Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, 57(36), 7785-7811. (Grounding for Cs2CO3 usage).
Sources
Troubleshooting & Optimization
improving reaction yields when using (2R)-2-(propan-2-yl)morpholine hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing (2R)-2-(propan-2-yl)morpholine hydrochloride in their synthetic workflows. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and improve reaction yields and stereochemical outcomes.
Introduction to (2R)-2-(propan-2-yl)morpholine
(2R)-2-(propan-2-yl)morpholine, also known as (R)-2-isopropylmorpholine, is a chiral secondary amine that serves as a valuable building block and organocatalyst in asymmetric synthesis.[1][2] The presence of the ether oxygen in the morpholine ring reduces the nitrogen's nucleophilicity compared to analogous piperidines, a key mechanistic consideration.[3][4][5] It is often supplied as a hydrochloride salt to improve its stability and handling. Understanding how to correctly handle this salt and optimize reaction conditions is critical for success.
This document addresses the most common issues encountered when using this reagent, focusing on the causal chemistry to empower users to make informed experimental decisions.
Part 1: Frequently Asked Questions (FAQs)
This section covers essential preliminary knowledge for using (2R)-2-(propan-2-yl)morpholine hydrochloride effectively.
Q1: Why is the reagent supplied as a hydrochloride salt, and how does this impact its use?
A: The hydrochloride salt form offers superior shelf-life, higher crystallinity, and reduced hygroscopicity compared to the free amine, making it easier to handle, weigh accurately, and store.[6] However, the active catalytic species in most organic reactions is the neutral, secondary free amine.[5] The protonated nitrogen in the hydrochloride salt is not nucleophilic and cannot participate in catalytic cycles like enamine formation. Therefore, a critical, and often overlooked, step is the quantitative liberation of the free amine either in situ or in a separate preparatory step. Failure to add a sufficient amount of base to neutralize the hydrochloride will result in no reaction.
Q2: What are the best practices for handling and storing this reagent?
A:
-
Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Handling: (2R)-2-(propan-2-yl)morpholine is classified as a corrosive and flammable liquid in its free base form.[7] While the salt is more stable, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Handle the compound in a well-ventilated fume hood.
-
Moisture: Although the salt is less hygroscopic than the free base, it is still good practice to minimize its exposure to the atmosphere.[8]
Q3: How can I verify the quality and purity of my (2R)-2-(propan-2-yl)morpholine hydrochloride before use?
A: Verifying the starting material's integrity is a crucial first step in troubleshooting any reaction.[6]
-
Appearance: The compound should be a white to off-white crystalline solid.
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should match the known structure, and the integration should confirm the absence of significant organic impurities. Pay close attention to the ratio of morpholine protons to any residual solvents.
-
Acid-Base Titration: To confirm it is the hydrochloride salt and to determine its purity, you can perform a simple titration. Dissolve a precisely weighed amount of the salt in water and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a pH meter or an appropriate indicator. The equivalence point will determine the molar purity of the hydrochloride salt.
Part 2: Troubleshooting Guide for Low Reaction Yields
This section is organized by common problems encountered during a reaction.
Problem: Low or No Conversion of Starting Material
Q: I've assembled my reaction, but TLC/LC-MS analysis shows that my starting materials are largely unconsumed. What are the likely causes?
A: This issue almost always points to a fundamental problem with the reaction setup or the activation of the catalyst.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Insufficient Base | The most common cause. The hydrochloride salt is catalytically inactive. An stoichiometric equivalent of base (relative to the catalyst) is required to neutralize the HCl and generate the active free amine. An excess of base is often used to ensure complete deprotonation. | Add at least 1.0-1.2 equivalents of a non-nucleophilic base for every equivalent of the morpholine hydrochloride salt. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM).[5] |
| Incorrect Stoichiometry | Inaccurate weighing of the catalyst or reagents can lead to a non-optimal reaction.[6] This is especially critical for catalytic reactions where the catalyst loading is low (e.g., 1-10 mol%). | Double-check all calculations. Use a calibrated analytical balance and ensure complete transfer of all reagents into the reaction vessel.[6] |
| Low Reaction Temperature | Many organocatalyzed reactions, particularly those forming sterically hindered products, have significant activation energy barriers and require heating to proceed at a reasonable rate. | Screen higher temperatures. Start at room temperature, then incrementally increase to 40 °C, 60 °C, or higher, while monitoring the reaction for product formation and potential decomposition. |
| Presence of Water or Protic Impurities | Trace amounts of water or other protic impurities (e.g., alcohols in solvents) can protonate the active free amine or the enamine intermediate, effectively inhibiting the catalytic cycle. | Ensure all glassware is rigorously flame- or oven-dried.[6] Use anhydrous, freshly distilled, or purchased dry solvents. Purify starting materials if they are suspected to contain protic impurities. |
Problem: Sluggish Reaction Rate & Incomplete Conversion
Q: My reaction starts but seems to stall or proceeds very slowly, never reaching full conversion even after prolonged time. Why is this happening?
A: This suggests that while the catalyst is active, its efficacy is low under the chosen conditions. The inherent electronic properties of the morpholine ring are often a key factor.
Causality: The Electronic Nature of the Morpholine Ring
The ether oxygen atom in the morpholine ring is electron-withdrawing, which decreases the electron density on the nitrogen atom. This makes the morpholine nitrogen less basic and less nucleophilic than that of structurally similar amines like piperidine or pyrrolidine.[3][4] In enamine catalysis, this reduced nucleophilicity translates to:
-
A slower rate of enamine formation.
-
A less nucleophilic enamine intermediate, which reacts more slowly with the electrophile.[5]
This inherent lower reactivity is a primary reason why reactions catalyzed by morpholine derivatives can be sluggish.[5]
Troubleshooting Workflow for Sluggish Reactions
Caption: Logical workflow for optimizing sluggish reactions.
Problem: Difficulty in Product Isolation and Purification
Q: How can I effectively remove the morpholine-based catalyst and its salt from my reaction mixture during work-up?
A: The basic nature of the free amine and the water-solubility of the hydrochloride salt are properties that can be exploited for efficient removal.
-
Aqueous Acid Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic free amine will be protonated to form its corresponding salt, which will partition into the aqueous layer.
-
Silica Gel Chromatography: If the product is non-polar, the polar morpholine catalyst and its salts will often adhere strongly to silica gel. However, if the product is also polar, this can be challenging. In such cases, the acid wash is the preferred first step to remove the bulk of the catalyst before chromatography.
-
Water Wash for Salts: If a base like triethylamine was used, the resulting triethylamine hydrochloride can often be removed by washing the organic layer with water or brine.
Part 3: Key Experimental Protocols
Protocol 1: Liberation of the Free Amine (Stock Solution)
This protocol describes preparing a stock solution of the active free amine for consistent use in multiple reactions.
-
Preparation: In a clean, dry vial, add (2R)-2-(propan-2-yl)morpholine hydrochloride (e.g., 1.0 eq).
-
Dissolution: Add an anhydrous solvent (e.g., Dichloromethane, Toluene) to achieve a desired concentration (e.g., 0.5 M).
-
Neutralization: Add a slight excess of a strong, non-nucleophilic base, such as triethylamine (1.1 eq) or DIPEA (1.1 eq).
-
Stirring: Stir the resulting slurry at room temperature for 15-30 minutes. The mixture will contain the free amine in solution and the precipitated triethylamine hydrochloride salt.
-
Filtration (Optional but Recommended): For best results, filter the slurry through a small plug of celite or a syringe filter to remove the solid hydrochloride byproduct. The resulting clear solution is a stock of the free amine, ready for use.
Protocol 2: General Procedure for an Asymmetric Michael Addition
This protocol provides a starting point for optimizing the reaction between an aldehyde and a nitroolefin, a common transformation using this class of organocatalyst.
-
Catalyst Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Argon), add (2R)-2-(propan-2-yl)morpholine hydrochloride (e.g., 0.10 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., Toluene, 0.5 M). Add N,N-diisopropylethylamine (DIPEA) (0.11 eq) and stir for 10 minutes at room temperature to generate the free amine in situ.
-
Addition of Reactants: Add the aldehyde (e.g., propanal, 1.2 eq). Stir for another 5 minutes. Finally, add the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 eq).
-
Reaction: Stir the reaction at the desired temperature (start with room temperature).
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of a small aliquot.[1] The reaction may take anywhere from 12 to 48 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with 1 M HCl to remove the catalyst, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Catalyst Activation and Enamine Cycle
Caption: Relationship between catalyst activation and the enamine catalytic cycle.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Notz, W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]
-
Lin, J-S., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, RSC Publishing. [Link]
-
Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Arshad, F., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Wikipedia. Morpholine. [Link]
-
Ponti, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]
-
PubChem. 2-(Propan-2-yl)morpholine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 2-(Propan-2-yl)morpholine | C7H15NO | CID 19877688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization of (2R)-2-isopropylmorpholine during synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of chiral morpholines. As a Senior Application Scientist, I understand that maintaining the stereochemical purity of molecules like (2R)-2-isopropylmorpholine is paramount for their intended biological activity and regulatory approval. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common challenge of racemization during synthesis. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding racemization in the synthesis of 2-substituted morpholines.
Q1: What exactly is racemization, and why is it a critical issue for (2R)-2-isopropylmorpholine?
A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For a therapeutic agent like (2R)-2-isopropylmorpholine, the specific three-dimensional arrangement of atoms (stereochemistry) is often essential for its interaction with biological targets (e.g., enzymes, receptors). The other enantiomer, (2S)-2-isopropylmorpholine, may have lower activity, no activity, or even undesirable off-target effects.[1] Therefore, maintaining high enantiomeric excess (% ee) is not just a matter of purity but of safety and efficacy.
Q2: At which stage of the synthesis am I most likely to lose stereochemical purity?
A: The highest risk of racemization occurs during any step where the chiral center at the C2 position is rendered vulnerable. The most common culprit is the intramolecular cyclization step to form the morpholine ring. This is particularly true if the reaction involves basic conditions, as the proton at the C2 position can become acidic, leading to its removal and subsequent non-stereospecific reprotonation.[1][2] Intermediates such as α-chloroaldehydes are known to be highly prone to epimerization.[1]
Q3: My final product has a low enantiomeric excess (% ee). What are the first things I should check?
A: If you observe a drop in % ee, consider these primary factors:
-
Base Selection: The choice of base in the cyclization step is critical. Strong, sterically unhindered bases can readily deprotonate the C2 position.[3]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for racemization pathways to compete with the desired reaction.[4][5][6]
-
Workup Conditions: Exposing the product to harsh pH (strongly acidic or basic) during aqueous extraction or purification can induce racemization.[7][8]
-
Analytical Method: Ensure your chiral HPLC or GC method is properly validated and capable of resolving the enantiomers baseline. An inaccurate analytical method can be misleading.[9][10]
Q4: Can my purification method cause racemization?
A: Yes, although it is less common than during the reaction itself. Prolonged exposure to silica or alumina in column chromatography, especially if residual acid or base is present on the stationary phase, can potentially contribute to racemization. Similarly, purification by distillation at high temperatures can be detrimental to stereochemical integrity.
Q5: How can I accurately determine the enantiomeric excess of my (2R)-2-isopropylmorpholine?
A: The most reliable and widely used methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[9][11][12] These techniques use a chiral stationary phase to physically separate the two enantiomers, allowing for their precise quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[10] It is crucial to have access to a racemic standard to confirm the separation of the two enantiomeric peaks.
In-Depth Troubleshooting and Optimization Guide
This section provides detailed strategies to diagnose and solve racemization issues at critical stages of your synthesis.
Issue 1: Racemization During Ring Formation (Intramolecular Cyclization)
The cyclization to form the morpholine ring is the most vulnerable step. The primary mechanism involves the deprotonation of the C2 carbon, forming a planar, achiral enamine or enolate intermediate, which then reprotonates non-stereoselectively.
Caption: Base-mediated racemization at the C2 position via a planar intermediate.
Core Strategies for Prevention:
1. Judicious Selection of Base: The properties of the base used for cyclization are paramount. An ideal base should be strong enough to deprotonate the intended atom (e.g., the nitrogen of a secondary amine or the oxygen of a hydroxyl group in a precursor) but not the C2 proton.
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Risk | Recommendation |
| Triethylamine (TEA) | ~10.7 | Low | High | Not Recommended |
| DIPEA (Hünig's base) | ~11.0 | High | Moderate | Better than TEA |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low | Recommended [3] |
| 2,4,6-Collidine | ~7.4 | High | Very Low | Highly Recommended [3] |
| K₂CO₃ / Cs₂CO₃ | ~10.3 (for HCO₃⁻) | (Inorganic) | Moderate-High | Use with caution, at low temp. |
2. Stringent Temperature Control: Lowering the reaction temperature is one of the most effective ways to suppress racemization. Kinetic studies often show that racemization has a higher activation energy than the desired cyclization.
| Temperature Range | Racemization Potential | Recommendation |
| > 50 °C (Reflux) | Very High | Avoid unless absolutely necessary. |
| 20-25 °C (Room Temp) | Moderate | Acceptable, but lower is better. |
| 0 °C to -20 °C | Low | Good starting point for optimization. |
| < -40 °C (e.g., -78 °C) | Very Low | Optimal for sensitive substrates. [1] |
3. Strategic Use of N-Protecting Groups: The choice of the nitrogen protecting group (PG) is not merely for preventing side reactions; it electronically and sterically influences the molecule's reactivity.[13][14] An appropriate PG can help maintain stereochemical integrity.
| Protecting Group | Abbreviation | Key Features | Deprotection Method |
| Benzyl | Bn | Stable to a wide range of conditions. | Catalytic Hydrogenation (H₂/Pd) |
| tert-Butoxycarbonyl | Boc | Can be removed under mild acidic conditions. | Trifluoroacetic Acid (TFA) |
| Benzyloxycarbonyl | Cbz (or Z) | Stable, removed by hydrogenation.[15] | Catalytic Hydrogenation (H₂/Pd) |
Recommendation: For many syntheses of 2-substituted morpholines, the Benzyl (Bn) group is an excellent choice due to its robustness and clean removal via hydrogenation, a process that does not endanger the C2 chiral center.[1]
Optimized Synthesis Workflow
Caption: Recommended workflow emphasizing critical conditions for cyclization.
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization (Example)
This protocol is a generalized example for the cyclization of an N-benzyl protected haloalkoxy amine intermediate to minimize racemization. Always adapt conditions based on your specific substrate.
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Dissolve the N-benzyl protected haloalkoxy amine intermediate (1.0 equiv) in anhydrous THF or DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add 2,4,6-collidine (1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for full conversion of the starting material without unnecessary extended reaction time.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Workup: Proceed with a standard aqueous workup, ensuring the pH remains between 6 and 8. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo at low temperature (<40 °C).
Protocol 2: Quantification of Enantiomeric Excess (% ee) by Chiral HPLC
This protocol provides a general method for determining the extent of racemization.
-
Sample Preparation: Accurately weigh and dissolve a small amount (approx. 1 mg) of the purified product in the mobile phase to a concentration of ~1 mg/mL. Prepare a similar solution of a racemic standard if available.
-
Column Selection: Choose a chiral stationary phase suitable for separating chiral amines. Common choices include polysaccharide-based columns (e.g., Chiralpak AD, AS) or protein-based columns.[11][16]
-
Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Analysis:
-
Inject the racemic standard first to confirm the resolution of the two enantiomer peaks and determine their retention times.
-
Inject the sample solution under the same conditions.
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Troubleshooting Logic Tree
If you encounter low % ee, use this logic tree to systematically diagnose the problem.
Sources
- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. experts.nau.edu [experts.nau.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. rotachrom.com [rotachrom.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. jocpr.com [jocpr.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Conformational and temperature effects on separation of stereoisomers of a C3,C4-substituted beta-lactamic cholesterol absorption inhibitor on amylose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2R)-2-(propan-2-yl)morpholine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of (2R)-2-(propan-2-yl)morpholine hydrochloride. This document offers in-depth technical guidance, drawing from established scientific principles and field-proven insights to address common challenges encountered during the purification of this chiral molecule.
I. Understanding the Impurity Profile
The first step in any effective purification strategy is to understand the potential impurities that may be present in the crude product. The impurity profile of (2R)-2-(propan-2-yl)morpholine hydrochloride is largely dependent on the synthetic route employed. A common approach involves the cyclization of a chiral amino alcohol derivative.
Potential Impurities Include:
-
Diastereomers: If the synthesis does not proceed with complete stereocontrol, the corresponding (2S)-diastereomer may be formed. The presence of diastereomers is a common challenge in the synthesis of chiral morpholines.[1][2][3][4]
-
Enantiomers: While the goal is the (2R)-enantiomer, incomplete resolution or racemization at some stage of the synthesis can lead to the presence of the (2S)-enantiomer.
-
Starting Materials: Unreacted starting materials, such as the corresponding chiral amino alcohol or cyclizing agent, may persist in the crude product.
-
Side-Reaction Products: Byproducts from N-alkylation or other side reactions can introduce a variety of structurally related impurities.[5]
-
Residual Solvents: Solvents used in the synthesis and work-up procedures may be retained in the final product.
-
Inorganic Salts: Salts generated during pH adjustments or work-up steps can contaminate the final product.
The following diagram illustrates a generalized synthetic pathway and potential impurity formation points.
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
recrystallization solvents for refining (2R)-2-isopropylmorpholine HCl crystals
Technical Support Center: Recrystallization of (2R)-2-isopropylmorpholine HCl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (2R)-2-isopropylmorpholine hydrochloride via recrystallization. We will explore the fundamental principles of solvent selection, provide a robust experimental protocol, and address common challenges through a detailed troubleshooting guide.
Section 1: The Critical Choice - Selecting the Right Solvent System
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[1] The fundamental principle is to identify a solvent in which (2R)-2-isopropylmorpholine HCl has high solubility at an elevated temperature and low solubility at cooler temperatures.[2] This temperature-dependent solubility differential is the driving force for crystallization.
As an amine hydrochloride salt, (2R)-2-isopropylmorpholine HCl is a polar, ionic compound. Following the "like dissolves like" principle, polar solvents are the most suitable candidates for its recrystallization.
Key Considerations for Solvent Selection:
-
Polarity Matching: Polar protic solvents like alcohols (isopropanol, ethanol) are excellent starting points due to their ability to solvate the hydrochloride salt.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[1]
-
Single vs. Two-Solvent Systems:
-
Single Solvent: A single solvent that meets the solubility criteria is the simplest approach. Isopropanol is often a preferred choice for hydrochloride salts.[3]
-
Two-Solvent (Mixed) System: This method is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at a high temperature, followed by the dropwise addition of a "bad" or anti-solvent (in which it is poorly soluble) to induce precipitation. A common pairing for amine salts is an alcohol (e.g., ethanol) and a less polar solvent like diethyl ether or hexane.[3][4]
-
Data Summary: Potential Solvents for (2R)-2-isopropylmorpholine HCl
| Solvent System | Boiling Point (°C) | Polarity | Suitability Notes |
| Isopropanol (IPA) | 82.5 | Polar Protic | Highly Recommended. Often provides a good solubility gradient for HCl salts.[3] |
| Ethanol (EtOH) | 78.4 | Polar Protic | A good alternative to isopropanol. The salt may be slightly more soluble in cold ethanol, potentially reducing yield compared to IPA.[3] |
| Methanol (MeOH) | 64.7 | Polar Protic | Generally too strong a solvent; the compound may remain soluble even at low temperatures, leading to poor recovery. |
| Acetone | 56.0 | Polar Aprotic | Can be useful as a wash but may not provide the ideal solubility curve for primary recrystallization.[3] |
| Ethanol / Diethyl Ether | 34.6 (Ether) | Mixed | A viable two-solvent system. Dissolve in minimal hot ethanol, then add diethyl ether as the anti-solvent to induce crystallization. |
| Water | 100.0 | Highly Polar | While it dissolves the salt well, the high solubility may make recovery difficult. Can be a good choice if the compound is sufficiently less soluble when cold.[4] |
Section 2: Experimental Protocol for Recrystallization
This protocol provides a standardized workflow for the purification of (2R)-2-isopropylmorpholine HCl using a single-solvent system (Isopropanol).
Methodology:
-
Dissolution: Place the crude (2R)-2-isopropylmorpholine HCl into an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the flask on a hot plate with stirring to bring the solvent to a gentle boil.[1]
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to maximize the final yield.[1][2]
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[5] The charcoal adsorbs colored impurities.[2]
-
(Optional) Hot Filtration: If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[5]
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5][6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor containing impurities.[5] Using cold solvent is critical to avoid dissolving the purified product.
-
Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven, until a constant weight is achieved.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of (2R)-2-isopropylmorpholine HCl.
Q1: No crystals are forming after the solution has cooled to room temperature. What went wrong?
A: This is the most common issue and is typically caused by one of two things:
-
Excess Solvent: You have likely used too much solvent, and the solution is not saturated at the lower temperature.[7]
-
Supersaturation: The solution may be supersaturated, a state where the solute concentration exceeds its solubility limit, but crystallization has not been initiated.[7]
-
Solution: Induce crystallization by scratching the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6][7] Alternatively, if available, add a tiny "seed crystal" of the pure compound to trigger crystallization.[6][7]
-
Q2: An oil formed at the bottom of the flask instead of solid crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration gradient is too steep.[7]
-
Solution: Reheat the flask to dissolve the oil back into the solution. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask by placing it on a few paper towels can help moderate the cooling rate.[6][7] If the problem persists, a different solvent or a mixed-solvent system may be required.
Q3: My final yield is very low. What are the likely causes?
A: A poor yield can result from several procedural missteps:
-
Using an excessive amount of solvent during the initial dissolution step, which leaves a significant portion of your product in the mother liquor.[6]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Insufficient cooling time in the ice bath.
-
Washing the collected crystals with solvent that was not ice-cold, or using too large a volume of wash solvent.
Q4: The final crystals are still colored. How can I improve their purity?
A: If colored impurities persist, they are likely co-crystallizing with your product.
-
Solution: Perform the optional decolorization step described in the protocol (Section 2, Step 3) using activated charcoal.[5] Be aware that using too much charcoal can adsorb your product and reduce yield. A second recrystallization may be necessary to achieve high purity.
Section 4: Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for common recrystallization challenges.
Caption: Troubleshooting workflow for recrystallization.
Section 5: References
-
Recrystallization. (n.d.). NIUS Chemistry Experiments. Retrieved from [Link]
-
Recrystallization. (n.d.). In Organic Chemistry Laboratory Manual. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization. (n.d.). Austin Community College. Retrieved from [Link]
-
Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of New Brunswick. Retrieved from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]
-
Shcherbakova, E. S., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Retrieved from [Link]
-
Various Authors. (n.d.). 223 questions with answers in RECRYSTALLISATION. ResearchGate. Retrieved from [Link]
-
Various Authors. (2024, October 17). Recrystallization Issues. Reddit. Retrieved from [Link]
-
Synthesis and characterization of 2-arylmorpholine hydrochloride. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
Jouyban, A. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]
-
Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. Retrieved from [Link]
-
Process for preparing morpholine hydrochloride as precursor of monoxydine... (n.d.). Google Patents. Retrieved from
-
Method for preparing high morphine hydrochloride. (n.d.). Google Patents. Retrieved from
-
List of solvents used in the systematic screening. (n.d.). ResearchGate. Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Solubility of (2R)-2-(propan-2-yl)morpholine HCl in Dichloromethane
Welcome to the technical support center for common laboratory challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (2R)-2-(propan-2-yl)morpholine hydrochloride in dichloromethane (DCM). Here, we will explore the underlying chemical principles of this problem and provide a suite of validated troubleshooting strategies to ensure the success of your experimental workflows.
The Challenge: Why is My Morpholine Salt Not Dissolving in DCM?
(2R)-2-(propan-2-yl)morpholine hydrochloride is an amine salt. The presence of the hydrochloride makes it a polar, ionic compound. Dichloromethane, while possessing a dipole moment, is a solvent of relatively low polarity.[1][2] The significant mismatch in polarity between the ionic salt and the nonpolar solvent is the primary reason for the observed low solubility.
To put it in quantitative terms, the dielectric constant (ε) is a measure of a solvent's ability to separate ions.[3] Water, a highly polar solvent, has a high dielectric constant (ε ≈ 80), making it excellent for dissolving salts. In contrast, dichloromethane has a much lower dielectric constant (ε ≈ 9.1), indicating a reduced capacity to solvate and stabilize the dissociated ions of the hydrochloride salt.[4] This fundamental principle of "like dissolves like" is at the heart of the solubility issue.
Root Cause Analysis
The following diagram illustrates the factors contributing to the poor solubility of (2R)-2-(propan-2-yl)morpholine HCl in dichloromethane.
Caption: Factors leading to low solubility.
Troubleshooting Strategies
When faced with the low solubility of (2R)-2-(propan-2-yl)morpholine HCl in DCM, several effective strategies can be employed. The most appropriate method will depend on the specific requirements of your downstream application.
Strategy 1: Conversion to the Free Base (Recommended)
The most robust and widely applicable solution is to convert the hydrochloride salt to its corresponding free base. The free amine is significantly less polar and, therefore, more soluble in organic solvents like dichloromethane.[5][6]
Experimental Protocol: Free-Basing with a Weak Inorganic Base
This protocol utilizes a simple liquid-liquid extraction to convert the amine salt to its free base.
Materials:
-
(2R)-2-(propan-2-yl)morpholine HCl
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the (2R)-2-(propan-2-yl)morpholine HCl in a minimal amount of deionized water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of dichloromethane.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium carbonate to the separatory funnel. Swirl gently after each addition. Continue adding the basic solution until the aqueous layer is basic (pH > 8, check with pH paper). Effervescence (CO₂ evolution) will be observed.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic (DCM) layer, containing the free amine, will typically be the bottom layer.
-
Aqueous Layer Extraction: Drain the organic layer into a clean flask. Extract the aqueous layer again with a fresh portion of DCM to ensure complete recovery of the free amine.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the free amine.
Alternative Free-Basing Method: Using a Tertiary Amine
In a non-aqueous approach, a tertiary amine like triethylamine (TEA) can be used to generate the free base in situ.[7][8]
Procedure:
-
Suspend the (2R)-2-(propan-2-yl)morpholine HCl in dichloromethane.
-
Add a slight excess (1.1-1.2 equivalents) of triethylamine.
-
The triethylamine will react with the HCl to form triethylamine hydrochloride, which is often insoluble in DCM and can be removed by filtration.[7] The resulting solution contains the desired free amine.
Strategy 2: Employing a Co-solvent
If complete conversion to the free base is not desirable or feasible for your specific reaction, using a co-solvent can be a viable alternative. Adding a small amount of a polar protic solvent, such as methanol or ethanol, can increase the overall polarity of the solvent system and improve the solubility of the amine salt.[9]
Considerations:
-
The co-solvent must be compatible with your reaction conditions.
-
The amount of co-solvent should be minimized to avoid significantly altering the reaction environment.
-
This approach may not achieve complete dissolution but can be sufficient for slurried reactions.
Strategy 3: Phase Transfer Catalysis
For reactions where the amine salt needs to react with a substrate in the organic phase, a phase transfer catalyst (PTC) can be employed. A PTC facilitates the transfer of the ionic reactant from the aqueous or solid phase into the organic phase where the reaction occurs.[10]
Common PTCs for this purpose include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or crown ethers. The catalyst forms a lipophilic ion pair with the morpholinium ion, which can then be transported into the dichloromethane.
This method is particularly useful for biphasic reaction systems and aligns with principles of green chemistry by potentially reducing the need for organic solvents.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Conversion to Free Base | Neutralization of the HCl salt to form the more organic-soluble free amine.[5] | High solubility in DCM, yields a pure starting material for subsequent steps. | Requires an additional workup step. |
| Using a Co-solvent | Increasing the polarity of the bulk solvent to better solvate the ionic salt.[9] | Simple to implement, avoids a separate reaction step. | May not achieve complete dissolution, the co-solvent may interfere with the reaction. |
| Phase Transfer Catalysis | A catalyst facilitates the transfer of the ionic species into the organic phase.[10][11] | Can be highly efficient for biphasic reactions, often requires only catalytic amounts. | The catalyst may need to be removed after the reaction, may not be suitable for all reaction types. |
Frequently Asked Questions (FAQs)
Q1: Why can't I just heat the mixture to dissolve the salt?
While heating can sometimes increase solubility, it is generally not recommended for amine salts in chlorinated solvents like dichloromethane. The increased temperature can promote side reactions, including the potential for the amine to react with the solvent.[12] Furthermore, any increase in solubility upon heating may be reversed upon cooling, leading to precipitation.
Q2: What are the risks of incomplete conversion to the free base?
If the conversion to the free base is incomplete, the remaining hydrochloride salt will not be soluble in the dichloromethane and will not be available to participate in the intended reaction. This will result in lower yields and potential difficulties in purification.
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the free-basing procedure?
While a strong base like NaOH will effectively deprotonate the amine hydrochloride, it is often preferable to use a milder base like sodium bicarbonate or carbonate.[13] This is to avoid potential side reactions that can occur with more sensitive functional groups under strongly basic conditions.
Q4: How do I know if I have successfully formed the free base?
The most definitive way to confirm the formation of the free base is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing the chemical shift changes of the protons adjacent to the nitrogen atom. A simpler, albeit less definitive, method is to observe the complete dissolution of the material in dichloromethane after the workup.
Q5: Are there any alternative solvents to dichloromethane I could consider?
If your experimental protocol allows, you could consider more polar aprotic solvents where the hydrochloride salt might have better solubility, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11][14] However, these solvents have higher boiling points and can be more difficult to remove. For the free base, other non-polar solvents like diethyl ether or toluene could also be used.[7]
Decision-Making Workflow
The following diagram provides a logical workflow for selecting the appropriate troubleshooting strategy.
Caption: Troubleshooting decision workflow.
References
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Sciencemadness.org. serine methyl ester HCl to freebase. [Link]
-
Concordia University. Dichloromethane Solvent Properties. [Link]
-
Filo. Outline a general procedure for the separation of amines from neutral compounds. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Wikipedia. Free base. [Link]
-
Sciencemadness Wiki. Triethylamine. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography? [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? [Link]
-
Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]
-
Sciencemadness.org. amine salt formation in ketones as solvents. [Link]
-
ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? [Link]
-
uHPLCs. Comparison of the polarity of organic solvents. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
Knowledge. What Chemical Reactions Can Methylamine Hydrochloride Undergo? [Link]
-
Scribd. Dielectric Constants of Solvents. [Link]
-
CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
-
Quora. How does the solubility of the ionic compounds depend on the dielectric constant of the medium? [Link]
-
Reddit. Free-basing a volatile aliphatic amine without aqueous? [Link]
-
Junyuan Petroleum Group. The classification and size order of polar solvents. [Link]
-
University of Rochester Chemistry. Workup: Amines. [Link]
-
SciSpace. Static dielectric constant of dichloromethane. [Link]
-
Reddit. Ways of crashing out amines. [Link]
-
ResearchGate. Solubility comparison in dichloromethane. [Link]
-
Merck Index. Morpholine. [Link]
-
Wikipedia. Dichloromethane. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ResearchGate. How can I neutralize aminehydrochlorides? [Link]
-
Wikipedia. Morpholine. [Link]
-
PubChem. 2-(Propan-2-yl)morpholine. [Link]
-
PubChem. 2-(Morpholin-2-yl)propan-2-ol hydrochloride. [Link]
-
Sciencemadness Wiki. Morpholine. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 4. scribd.com [scribd.com]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - serine methyl ester HCl to freebase - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. biotage.com [biotage.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 14. theses.gla.ac.uk [theses.gla.ac.uk]
Navigating Amide Bond Formation with (2R)-2-(propan-2-yl)morpholine: A Technical Guide
Technical Support Center | Troubleshooting Guides & FAQs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing coupling reactions involving the sterically hindered secondary amine, (2R)-2-(propan-2-yl)morpholine. Due to the steric bulk of the isopropyl group at the 2-position, this valuable building block can present unique challenges in amide bond formation. This resource offers practical, experience-driven advice to help you navigate these challenges and achieve successful, high-yield couplings.
The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including their solubility and brain permeability.[1][2] The specific stereoisomer, (2R)-2-(propan-2-yl)morpholine, is a key component in the synthesis of various pharmacologically active agents, making the optimization of its coupling reactions a critical step in many synthetic routes.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using (2R)-2-(propan-2-yl)morpholine in coupling reactions, with a focus on temperature optimization and other critical parameters.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common frustration when working with sterically hindered amines. The root cause often lies in a combination of factors that prevent the efficient formation of the amide bond.
Question: My coupling reaction with (2R)-2-(propan-2-yl)morpholine is resulting in a very low yield, with most of my starting material unreacted. What are the likely causes and how can I improve the outcome?
Answer:
Several factors can contribute to a low yield in this scenario. The primary culprit is the steric hindrance posed by the isopropyl group, which slows down the nucleophilic attack of the morpholine nitrogen on the activated carboxylic acid. Here’s a systematic approach to troubleshooting this issue:
1. Inadequate Carboxylic Acid Activation:
-
The Problem: Standard coupling reagents may not be potent enough to create a sufficiently reactive activated species to overcome the steric barrier. Direct condensation without a coupling reagent is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[5][6]
-
The Solution: Switch to a more powerful coupling reagent.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids and amines.[5][7] They generate highly reactive activated esters.
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.
-
Carbodiimides with Additives: While less potent on their own, carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective when used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to form a more reactive activated ester.[6][8]
-
2. Suboptimal Reaction Temperature:
-
The Problem: The reaction may lack the necessary energy to overcome the activation barrier at room temperature. Conversely, excessively high temperatures can lead to side reactions and degradation.
-
The Solution: A systematic temperature optimization is crucial.
-
Initial Approach: Start the reaction at room temperature (20-25 °C) and monitor its progress. If the reaction is sluggish, a gradual increase in temperature is recommended.
-
Gentle Heating: Increasing the temperature to a range of 40-60 °C can significantly accelerate the reaction rate without introducing significant side products.[9][10] In some challenging cases, temperatures up to 80-85 °C may be necessary.[2][9]
-
Caution: Always monitor for the appearance of byproducts by TLC or LC-MS when increasing the temperature. For chiral carboxylic acids, higher temperatures increase the risk of epimerization.
-
3. Insufficient Reaction Time:
-
The Problem: Sterically hindered couplings are inherently slower. A standard reaction time of a few hours may not be sufficient for the reaction to go to completion.
-
The Solution: Extend the reaction time. It is not uncommon for these types of couplings to require overnight stirring (12-24 hours) to achieve a reasonable conversion.
4. Inappropriate Solvent Choice:
-
The Problem: The solvent plays a critical role in solubilizing the reactants and intermediates. Poor solubility can hinder the reaction.
-
The Solution: Use a polar aprotic solvent that can effectively solvate all components of the reaction.
-
Recommended Solvents: DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are common choices.[11] For particularly challenging reactions, consider using a solvent with superior solvating properties like NMP (N-Methyl-2-pyrrolidone).
-
Solvent Purity: Ensure that your solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
5. Suboptimal Reagent Stoichiometry and Order of Addition:
-
The Problem: An incorrect ratio of reagents or an improper order of addition can lead to side reactions or incomplete activation.
-
The Solution:
-
Pre-activation: For many coupling reagents, particularly uronium/aminium salts like HATU, it is best to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the (2R)-2-(propan-2-yl)morpholine.[11] This minimizes the potential for side reactions where the coupling reagent reacts directly with the amine.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent (1.1-1.5 equivalents) relative to the morpholine derivative is often beneficial to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for coupling reactions with (2R)-2-(propan-2-yl)morpholine?
A1: There is no single "optimal" temperature, as it is highly dependent on the specific carboxylic acid, coupling reagent, and solvent used. However, a general guideline is to start at room temperature (20-25 °C) and, if the reaction is slow, incrementally increase the temperature to a range of 40-60 °C.[9][10] For particularly challenging substrates, temperatures up to 85 °C may be required.[9] It is critical to monitor the reaction for the formation of byproducts at higher temperatures.
| Temperature Range | Expected Outcome | Considerations |
| 0 °C - Room Temp | Slower reaction rate, but minimizes the risk of side reactions and epimerization. | May require extended reaction times (overnight to several days). |
| 40 °C - 60 °C | Generally a good starting point for optimization. Balances reaction rate with minimizing side reactions.[9][10] | Monitor for byproduct formation. |
| > 60 °C | Can significantly increase the reaction rate for very hindered substrates. | Increased risk of epimerization of chiral carboxylic acids and potential degradation of reactants or products.[2][9] |
Q2: Which coupling reagent is most effective for overcoming the steric hindrance of (2R)-2-(propan-2-yl)morpholine?
A2: For sterically demanding couplings, uronium/aminium salts like HATU and phosphonium salts like PyBOP are generally considered the most effective.[5][7] These reagents form highly reactive intermediates that can overcome the steric barrier more efficiently than standard carbodiimide reagents. For extremely hindered cases, the in-situ formation of an acyl fluoride has also been shown to be a successful strategy.[12][13]
Q3: Can I use a base in my coupling reaction? If so, which one is recommended?
A3: Yes, a non-nucleophilic base is often required, especially when using uronium/aminium or phosphonium salt coupling reagents. The base neutralizes the acid formed during the reaction and can facilitate the deprotonation of the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is a common choice due to its steric bulk, which prevents it from acting as a nucleophile.[7] Triethylamine (TEA) can also be used, but DIPEA is generally preferred for sensitive substrates.
Q4: How can I monitor the progress of my coupling reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the desired product.
Q5: What are the common side reactions to look out for, especially at elevated temperatures?
A5: At higher temperatures, several side reactions can become more prevalent:
-
Epimerization: If your carboxylic acid has a chiral center alpha to the carbonyl group, elevated temperatures can lead to racemization.
-
Decomposition: Either the starting materials, product, or coupling reagent can degrade at high temperatures.
-
Side reactions with the coupling reagent: Some coupling reagents can undergo side reactions at higher temperatures, leading to the formation of unwanted byproducts.
It is always advisable to perform a small-scale test reaction to determine the optimal temperature before proceeding with a larger-scale synthesis.
Experimental Protocols
Here are two general protocols for coupling (2R)-2-(propan-2-yl)morpholine with a carboxylic acid using HATU, a highly effective coupling reagent for hindered amines.
Protocol 1: Standard HATU Coupling at Room Temperature
This protocol is a good starting point for most coupling reactions.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Activation: To the solution from step 1, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add a solution of (2R)-2-(propan-2-yl)morpholine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require stirring for 12-24 hours.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with a mild aqueous acid (e.g., 5% HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Temperature-Optimized HATU Coupling
This protocol is for cases where the room temperature reaction is too slow.
-
Follow steps 1-4 from Protocol 1.
-
Initial Reaction: Stir the reaction at room temperature for 1-2 hours and check the progress by TLC or LC-MS.
-
Heating: If little or no product has formed, gradually heat the reaction mixture to 40-50 °C using a temperature-controlled heating mantle or oil bath.
-
Monitoring at Elevated Temperature: Continue to monitor the reaction every 1-2 hours. If the reaction is still slow, the temperature can be further increased in 10 °C increments, up to a maximum of 85 °C, while carefully monitoring for the formation of byproducts.
-
Follow steps 6 and 7 from Protocol 1 for work-up and purification.
Visualization of Key Concepts
General Workflow for Troubleshooting Low Yield
Caption: A systematic approach to troubleshooting low yields in coupling reactions.
Temperature Optimization Strategy
Caption: A stepwise strategy for optimizing reaction temperature.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Royal Society of Chemistry. (2016).
- Daina, A., & Zoete, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
- Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1955.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Wang, Y., et al. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Green Chemistry, 22(15), 4979-4987.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Ghosh, A. K., & Brindisi, M. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Asadi, A., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Journal of Molecular Structure, 1311, 138241.
- Google Patents. (2016). WO2016020320A1 - 2-(morpholin-4-yl)-l,7-naphthyridines.
- Reddit. (2024).
- Organic Chemistry Portal. (2023).
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443–464.
- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine.
- Jain, A., & Sahu, S. K. (2024).
- Google Patents. (1987). US4647663A - Synthesis of morpholine.
- BORIS Portal. (2024). Green Chemistry.
- Ali, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6005.
- Goetz, A. E., et al. (2022). A general model for predicting the success of amide bond-forming reactions. Proceedings of the National Academy of Sciences, 119(16), e2118451119.
- PubChem. (n.d.).
- UCL Discovery. (n.d.).
- Singh, Y., & Sharma, U. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2603.
- Google Patents. (2017).
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(4), 566–569.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules, 29(4), 856.
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- 10. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Resolving Incomplete Conversion of (2R)-2-isopropylmorpholine in SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete conversion of sterically hindered nucleophiles, specifically (2R)-2-isopropylmorpholine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these demanding reactions effectively.
The SNAr reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds in aromatic systems.[1] However, the use of structurally complex or sterically encumbered amines like (2R)-2-isopropylmorpholine presents a significant kinetic barrier. The bulky isopropyl group adjacent to the nucleophilic nitrogen atom can dramatically slow the rate-determining attack on the aromatic ring, often leading to stalled reactions or low yields.[2] This guide provides a systematic approach to overcoming these challenges.
At-a-Glance Troubleshooting Workflow
Before diving into detailed protocols, this workflow provides a high-level overview of the diagnostic process. Start at "Incomplete Conversion" and follow the logic tree to identify the most probable areas for optimization in your experimental setup.
Caption: Systematic workflow for diagnosing and resolving incomplete SNAr conversion.
In-Depth Troubleshooting Guide (Q&A)
This section expands on the workflow, providing detailed explanations and actionable advice for common issues encountered with (2R)-2-isopropylmorpholine.
Q1: My SNAr reaction is stalling with significant starting material remaining. What are the primary factors to investigate for a sterically hindered nucleophile like (2R)-2-isopropylmorpholine?
A1: Incomplete conversion with a bulky nucleophile almost always points to a high activation energy for the rate-determining step: the formation of the Meisenheimer intermediate.[2][3] The steric hindrance from the isopropyl group impedes the nitrogen's approach to the electrophilic carbon on the aromatic ring. To overcome this, you must focus on three core areas:
-
Maximizing Substrate Electrophilicity: The aromatic ring must be exceptionally "electron-poor" to attract the nucleophile. This is achieved through the strategic placement of strong electron-withdrawing groups (EWGs) and the use of an optimal leaving group.[4]
-
Enhancing Nucleophile Reactivity: While you cannot change the nucleophile's structure, you can optimize the reaction environment (solvent and base) to make it as reactive as possible.
-
Providing Sufficient Energy: The reaction may simply require more energy (i.e., higher temperature) to overcome the steric barrier.
The subsequent questions will address how to systematically optimize each of these areas.
Q2: How can I be sure my aromatic substrate is sufficiently activated for this challenging reaction?
A2: Substrate activation is non-negotiable for SNAr reactions. Two electronic factors are critical:
-
Electron-Withdrawing Groups (EWGs): The ring must contain at least one, and preferably more, strong EWGs. These groups serve a dual purpose: they make the ring more electrophilic via induction and, more importantly, they stabilize the negatively charged Meisenheimer intermediate through resonance.[3][5] For this stabilization to be effective, the EWG must be positioned ortho or para to the leaving group.[3] A meta-positioned EWG offers only weak inductive activation and is generally insufficient.
-
Good Activating Groups: -NO₂, -CN, -CF₃, -SO₂R, ketone/aldehyde.
-
Poor/Insufficient Activation: An EWG at the meta position, or a weakly deactivating group like a halogen.
-
-
Leaving Group Identity: In SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-leaving group bond.[3][6] Therefore, the most electronegative leaving groups are the best because they most strongly polarize the C-X bond, making the carbon center maximally electrophilic. The established reactivity order is F > Cl > Br > I .[3][6] If your reaction is failing with a chloro-arene, switching to the analogous fluoro-arene is one of the most effective changes you can make.
Q3: What is the optimal choice of solvent and temperature to overcome the steric hindrance?
A3: The solvent plays a critical role in modulating the reactivity of the nucleophile.
-
Solvent Choice: Polar aprotic solvents are essential.[3][7] They excel at solvating the counter-ion (e.g., K⁺ from K₂CO₃) while poorly solvating the amine nucleophile, leaving it "naked" and more reactive. In contrast, protic solvents (like ethanol or water) will form hydrogen bonds with the morpholine nitrogen, creating a bulky solvent shell that further hinders its approach and reduces its nucleophilicity.[3][7]
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Suitability Notes |
| DMSO | 47 | Polar Aprotic | 189 | Excellent, but can be difficult to remove.[3] |
| NMP | 32 | Polar Aprotic | 202 | Excellent, but reprotoxic and requires careful handling.[8][9] |
| DMF | 37 | Polar Aprotic | 153 | Good, but can decompose at high temperatures or with strong bases.[9] |
| Acetonitrile | 38 | Polar Aprotic | 82 | Lower boiling point limits the accessible temperature range. |
| Ethanol | 24 | Polar Protic | 78 | Unsuitable. Will reduce nucleophilicity via H-bonding.[3] |
-
Temperature: Reactions involving hindered nucleophiles often require elevated temperatures to provide the necessary activation energy. A typical starting point is 80-100 °C. If conversion remains low, incrementally increase the temperature to 120-150 °C. For very stubborn cases, microwave heating can be highly effective at rapidly reaching high temperatures and accelerating the reaction rate. However, be mindful that higher temperatures can also promote side reactions.[10] Always monitor the reaction closely by TLC or LC-MS when pushing the temperature higher.
Q4: I am using a standard base like triethylamine, but the reaction is not proceeding. What should I consider?
A4: The SNAr reaction of a secondary amine like morpholine generates a proton, which must be neutralized for the reaction to proceed. The choice of base is critical.
-
Base Strength: Triethylamine (pKa of conjugate acid ~10.7) may not be sufficiently strong to effectively promote the reaction, especially if the Meisenheimer complex formation is reversible and the subsequent proton transfer is part of the rate-limiting sequence. A stronger, non-nucleophilic base is often required. Inorganic bases are excellent choices.
-
Pre-deprotonation: For extremely unreactive substrates, you can consider pre-deprotonating the (2R)-2-isopropylmorpholine with a very strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) before adding the aryl halide. This generates the highly reactive amide anion. Caution: This approach is aggressive and can lead to side reactions. The use of NaH with DMF is a known safety hazard and should be avoided.[9]
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with (2R)-2-isopropylmorpholine
This protocol provides a robust starting point for your optimization efforts.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), (2R)-2-isopropylmorpholine (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMSO or NMP to achieve a concentration of 0.2 - 0.5 M with respect to the aryl halide.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours by TLC or LC-MS.[3][11] Take a small aliquot, dilute it with ethyl acetate, and wash with water to remove the DMSO and base before spotting on a TLC plate.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them repeatedly with water (at least 5 times) to remove the high-boiling solvent, followed by a final wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. To prevent streaking of the basic amine product, consider using an eluent system containing a small amount (0.5-1%) of triethylamine.[3]
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spotting: Spot the plate with three lanes:
-
SM: A dilute solution of your aryl halide starting material.
-
Co: A co-spot containing both the starting material and the reaction mixture.
-
RM: The quenched and extracted reaction mixture aliquot.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Frequently Asked Questions (FAQs)
Q: Why is fluorine a better leaving group than iodine in SNAr, which is the opposite of SN2 reactions?
A: This is a classic point of confusion that highlights the mechanistic difference between the two reactions. In an SN2 reaction, the bond to the leaving group is breaking in the rate-determining step, so a weaker C-X bond (like C-I) leads to a faster reaction. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[3] The highly electronegative fluorine atom makes the carbon it's attached to much more electrophilic (electron-poor), which significantly accelerates this slow step. The C-F bond is broken in the second, faster step, so its high bond strength has little impact on the overall reaction rate.[3][6]
Q: What is a Meisenheimer complex, and is it possible to observe it?
A: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile attacks the electron-poor aromatic ring.[3] This intermediate is key to the SNAr mechanism. In most cases, these complexes are transient and not directly observed. However, for highly activated systems (e.g., with multiple nitro groups), the Meisenheimer complex can be stable enough to be detected and characterized by spectroscopic methods like NMR.[3] The formation of a deep color (often red or purple) upon addition of the nucleophile can be a strong visual indicator of Meisenheimer complex formation.[10]
Q: Can I use a protic solvent like tert-amyl alcohol if my reagents have poor solubility in aprotic solvents?
A: While polar aprotic solvents are strongly recommended, some specific protocols for SNAr reactions on heteroaromatics have shown success in polar protic solvents like tert-amyl alcohol, often at high temperatures (e.g., 110 °C).[11] The bulky nature of the alcohol may minimize its interference as a competing nucleophile. However, this is an exception rather than the rule. For a sterically hindered nucleophile like (2R)-2-isopropylmorpholine, using a protic solvent adds another potential kinetic penalty by solvating the amine. It should only be considered after exhausting options with standard polar aprotic solvents.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]
-
High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Baran Laboratory, Scripps Research. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
- Purifying aromatic acids by treatment with morpholine.
-
Addition-Elimination at Aromatics (SNAR). St. Benedict & St. John's University Chemistry Department. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]
-
Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution. University of Calicut. [Link]
-
Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson. [Link]
-
SNAr reaction scope & limitations. YouTube. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]
-
Specific Solvent Issues with the SNAr Reaction. ACS Green Chemistry Institute. [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
SNAr troubleshooting. Reddit. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
pKa Data Compiled by R. Williams. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison, Department of Chemistry. [Link]
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Technical Support Center: Minimizing Side Reactions During Deprotection of Morpholine Derivatives
Welcome to the technical support center for navigating the complexities of morpholine deprotection. This resource is designed for researchers, scientists, and drug development professionals who work with morpholine-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Morpholine Deprotection
The morpholine moiety is a valuable scaffold in medicinal chemistry and drug development due to its favorable physicochemical properties, including good water solubility and metabolic stability.[1] However, the deprotection of N-substituted morpholine derivatives can be a significant challenge, often leading to a variety of unwanted side reactions that can complicate purification and reduce overall yield. This guide provides practical, field-proven insights to help you anticipate and mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of morpholine derivatives in a question-and-answer format.
Issue 1: Incomplete Deprotection
Question: My reaction is sluggish, and I'm observing a significant amount of starting material even after extended reaction times. What could be the cause, and how can I resolve it?
Answer: Incomplete deprotection is a frequent issue that can stem from several factors.
Possible Cause 1: Insufficiently Strong Deprotection Conditions
The stability of the N-protecting group dictates the required reaction conditions. For acid-labile groups like tert-butyloxycarbonyl (Boc), the concentration and strength of the acid are critical.
-
Explanation: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[2][3] If the acid is too dilute or not strong enough, the equilibrium will not sufficiently favor the deprotected amine. Steric hindrance around the morpholine nitrogen can also slow down the reaction.[2]
-
Solution:
-
Increase Acid Concentration: If using a solution of acid (e.g., HCl in dioxane), consider using a more concentrated reagent or switching to neat TFA.
-
Use a Stronger Acid: For particularly stubborn Boc groups, 4M HCl in dioxane can be a more potent alternative to TFA.[2]
-
Elevate the Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the deprotection rate, but be mindful that this may also accelerate side reactions if scavengers are not used.[2]
-
Possible Cause 2: Reagent Degradation
Deprotection reagents can degrade over time, leading to reduced efficacy.
-
Explanation: For instance, piperidine, commonly used for Fmoc deprotection, can degrade.[4] Similarly, the strength of acidic solutions can change with improper storage.
-
Solution:
Possible Cause 3: Steric Hindrance
Bulky substituents on the morpholine ring or adjacent to the protecting group can physically block the approach of the deprotecting agent.[4]
-
Solution:
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the steric barrier.
-
Use a Less Bulky Reagent: If possible, select a deprotection agent with a smaller steric profile.
-
Issue 2: Formation of Alkylated Byproducts (Especially with Boc Deprotection)
Question: After Boc deprotection with TFA, my HPLC and LC-MS analyses show multiple peaks with masses corresponding to the addition of a tert-butyl group to my molecule. Why is this happening?
Answer: This is a classic side reaction during the acid-catalyzed removal of the Boc group.
-
Explanation: The mechanism of Boc deprotection involves the formation of a reactive tert-butyl cation intermediate.[2][6] This carbocation is a potent electrophile and can alkylate any nucleophilic sites within your target molecule, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thioethers (methionine), and thiols (cysteine).[2]
-
Solution: The Use of Scavengers Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cation before it can react with your molecule of interest.[2][7]
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 2.5 - 5% | A very common and effective scavenger.[8] |
| Thioanisole | Tryptophan, Methionine | 2.5 - 5% | Particularly useful for sulfur-containing residues. |
| Water | General purpose | 2.5 - 5% | Helps to protonate the Boc group and can also act as a scavenger.[8] |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% | Effective for protecting free thiols. |
| Phenol | Tyrosine, Tryptophan | 5% | Can also help to dissolve the peptide. |
Issue 3: Ring Opening or Degradation of the Morpholine Ring
Question: I am observing byproducts that suggest the morpholine ring itself is not stable under my deprotection conditions. Is this possible?
Answer: Yes, under certain conditions, the morpholine ring can undergo degradation.
-
Explanation: While generally stable, the morpholine ring can be susceptible to cleavage, particularly under harsh acidic or oxidative conditions. The C-N bond can be cleaved, leading to the formation of linear aminoethoxy-containing species.[9][10] Oxidative conditions can also lead to the formation of N-oxides, which can then undergo further rearrangements and degradation.[11]
-
Solution:
-
Milder Deprotection Conditions: If you suspect ring degradation, explore milder deprotection methods. For example, for a Cbz group, instead of harsh acid, consider catalytic hydrogenolysis (e.g., H₂, Pd/C), which is generally a very clean and efficient method.[12]
-
Avoid Strong Oxidizing Agents: Be mindful of any potential oxidants in your reaction mixture. N-methylmorpholine-N-oxide (NMO), for instance, is a known oxidant.[13][14]
-
Control Temperature: High temperatures can promote degradation pathways. Perform the deprotection at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for a morpholine nitrogen?
The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to different deprotection conditions (a concept known as orthogonality).[15]
-
Boc (tert-butyloxycarbonyl): Very common, stable to a wide range of conditions, but requires strong acid for removal, which can lead to side reactions with sensitive functional groups.[3][16]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions. It is typically removed by catalytic hydrogenolysis, which is a mild and clean method.[12] However, it is not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[17] Acid-mediated deprotection of Cbz is also possible but can require harsh conditions.[12][18]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (commonly with piperidine), making it orthogonal to acid-labile groups like Boc.[5][19] Morpholine itself can be used as a greener alternative to piperidine for Fmoc removal.[20][21][22]
Q2: How can I monitor the progress of my deprotection reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the formation of your desired product and any byproducts, confirming their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, showing the percentage of starting material, product, and impurities.
-
Kaiser Test: A colorimetric test used in solid-phase peptide synthesis to detect the presence of free primary amines after Fmoc deprotection.[4] A positive result (blue color) indicates successful deprotection.[4]
Q3: Are there any "greener" alternatives for morpholine deprotection?
Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods.
-
For Fmoc Deprotection: Using morpholine instead of piperidine is considered a greener option.[20][22]
-
For Cbz Deprotection: Catalytic hydrogenolysis using a recyclable palladium catalyst and hydrogen gas (or a transfer hydrogenation source like ammonium formate) is generally considered greener than using stoichiometric amounts of strong acids.
-
Solvent Choice: Replacing chlorinated solvents like dichloromethane (DCM) with more benign alternatives (e.g., 2-MeTHF, ethyl acetate) is a key aspect of green chemistry.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of a Morpholine Derivative with a Scavenger Cocktail
-
Dissolve the N-Boc protected morpholine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).
-
To this solution, add a pre-mixed deprotection cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). A typical ratio is 10 mL of cocktail per gram of substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting crude product can then be purified by an appropriate method (e.g., crystallization, chromatography, or acid-base extraction).
Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected morpholine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
The reaction vessel is then purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. Keep the filter cake wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing Deprotection Pathways and Troubleshooting
Diagram 1: Boc Deprotection and the Role of Scavengers
Caption: Boc deprotection pathway and competing side reactions.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
Caption: Logical workflow for troubleshooting incomplete deprotection.
References
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1894-1899. [Link]
-
Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]
-
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(1), 318-323. [Link]
-
Shaikh, A. S., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Rasayan Journal of Chemistry, 15(2), 1165-1172. [Link]
-
Eawag-BBD. (2008). Morpholine Degradation Pathway. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. (a) Illustration of a carbocation scavenger that has reacted with a... [Link]
- Google Patents. (RU2606627C2) Method for synthesis of morpholine oligomers.
-
ResearchGate. (a) Illustration of a carbocation scavenger that has reacted with a... [Link]
-
ResearchGate. Left: Illustration of a carbocation scavenger that has reacted with a... [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595. [Link]
-
Vistoli, G., et al. (2013). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. International Journal of Molecular Sciences, 14(1), 198-230. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
ResearchGate. (2026). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Google Patents. (CN113072460B)
-
National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2862-2865. [Link]
-
PubMed. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957-1961. [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]
-
Wikipedia. Protecting group. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
-
SpringerLink. Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. N-Methylmorpholine-N-Oxide (NMO). [Link]
-
CHIMIA. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 68(4), 260-262. [Link]
-
Thieme. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(14), 3035-3068. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10165. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
-
ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(17), 6423. [Link]
-
AAPPTec. Fmoc Resin Cleavage and Deprotection. [Link]
-
Wikipedia. N-Methylmorpholine N-oxide. [Link]
-
ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]
-
MDPI. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. RSC Sustainability. [Link]
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 14. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. tdcommons.org [tdcommons.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. renyi.hu [renyi.hu]
- 22. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for 2-Isopropylmorpholine Enantiomeric Excess
Executive Summary
2-Isopropylmorpholine presents a distinct analytical challenge: it is a secondary amine lacking a significant UV chromophore, and its basicity often leads to peak tailing on silica-based columns. Standard direct chiral HPLC with UV detection is ineffective due to poor sensitivity (end-absorption <210 nm only).
This guide objectively compares the two most robust methodologies for determining its enantiomeric excess (EE):
-
Method A (Indirect): Chiral Derivatization with GITC followed by Achiral C18 HPLC.
-
Method B (Direct CSP): Achiral Derivatization (Benzoylation) followed by Polysaccharide-based Chiral HPLC.
Recommendation: Use Method B for high-throughput environments requiring robust validation. Use Method A if chiral columns are unavailable or for occasional analysis.
Part 1: The Analytical Challenge
To accurately measure EE, the method must overcome three barriers:
-
Detection: The morpholine ring is UV-transparent. Derivatization is required to introduce a chromophore (e.g., phenyl, naphthyl, or thiourea group).
-
Stereoselectivity: The isopropyl group at the C2 position creates steric bulk, which can be exploited for separation but hinders some complexation mechanisms.
-
Basicity: The secondary amine proton can interact with residual silanols, causing peak tailing.
Part 2: Method A – Indirect Chiral Derivatization (GITC Method)
Best for: Labs without specific chiral columns; cost-sensitive projects.
Mechanism
This method utilizes 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .[1] GITC reacts with the secondary amine of 2-isopropylmorpholine to form stable thiourea diastereomers . Since diastereomers have different physical properties, they can be separated on a standard achiral C18 column.
Experimental Protocol
1. Derivatization:
-
Reagents: 2-isopropylmorpholine sample, GITC (Reagent grade), Acetonitrile (ACN), Triethylamine (TEA).
-
Procedure:
-
Dissolve 1.0 mg of sample in 1.0 mL ACN.
-
Add 1.5 equivalents of GITC and 2.0 equivalents of TEA.
-
Stir at room temperature (25°C) for 30 minutes.
-
Quench with 10 µL water or dilute directly with mobile phase.
-
2. HPLC Conditions:
-
Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic ACN / 0.1% H3PO4 (aq) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Thiourea absorption).
-
Temperature: 30°C.
3. Validation Note: Ensure the GITC reagent is enantiomerically pure. Any impurity in the reagent will result in a "ghost" peak that affects EE calculation.
Part 3: Method B – Achiral Derivatization + Direct Chiral HPLC
Best for: High-precision QC; Drug Development; High-throughput screening.
Mechanism
The sample is first reacted with Benzoyl Chloride to form a benzamide. This step serves two purposes: it adds a strong UV chromophore (phenyl group) and masks the basic amine, eliminating peak tailing. The resulting enantiomers are then separated on a polysaccharide-based Chiral Stationary Phase (CSP), typically Chiralpak AD-H or OD-H .
Experimental Protocol
1. Derivatization (Schotten-Baumann conditions):
-
Reagents: Benzoyl Chloride, 2M NaOH, Dichloromethane (DCM).
-
Procedure:
-
Mix 5 mg sample with 2 mL 2M NaOH.
-
Add 1.2 equivalents of Benzoyl Chloride dropwise while stirring.
-
Stir for 15 minutes.
-
Extract with 2 mL DCM. Dry organic layer over MgSO4.
-
Evaporate and reconstitute in Mobile Phase.
-
2. HPLC Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) [90:10 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 254 nm .
-
Temperature: 25°C.
3. Causality of Separation:
The benzamide group provides sites for hydrogen bonding (C=O, N-H) and
Part 4: Comparative Analysis & Decision Matrix
| Feature | Method A (GITC / C18) | Method B (Benzoyl / Chiral CSP) |
| Separation Mode | Indirect (Diastereomers) | Direct (Enantiomers) |
| Column Required | Standard C18 (Cheap) | Chiralpak AD-H/OD-H (Expensive) |
| UV Sensitivity | High (Thiourea, ~254 nm) | High (Benzamide, ~230-254 nm) |
| Reagent Purity Risk | High (Reagent purity = Max measurable EE) | Low (Achiral reagent does not affect EE) |
| Robustness | Moderate (pH sensitive) | High (Standard Normal Phase) |
| Prep Time | 30-45 mins | 30-45 mins |
Visual Workflow Comparison
The following diagram illustrates the logical flow and critical control points for both methods.
Caption: Workflow comparison between Indirect (GITC) and Direct (Benzoylation) pathways. Method B is preferred for avoiding reagent-purity errors.
Part 5: Alternative "No-Derivatization" Approach
For laboratories equipped with Mass Spectrometry (MS) or ELSD (Evaporative Light Scattering Detector), a direct method without derivatization is possible, though less common for routine QC.
-
Mobile Phase: Aqueous HClO4 (pH 1.[2]5) / Methanol [85:15].
-
Mechanism: The crown ether forms an inclusion complex with the ammonium ion.
-
Limitation: The bulky isopropyl group at position 2 often hinders the formation of the necessary "tripod" hydrogen bonding complex with the crown ether, leading to lower resolution compared to primary amines. Therefore, Method B is scientifically superior for this specific steric profile.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
- Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. Handbook of HPLC, 393-426.
-
Sielc Technologies. Separation of Morpholine Derivatives on Newcrom R1. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to 2-Substituted Morpholine Hydrochlorides
This guide provides an in-depth comparison of the X-ray crystallography data for (2R)-2-(propan-2-yl)morpholine hydrochloride and a structurally related 2-arylmorpholine hydrochloride. Due to the absence of publicly available crystallographic data for (2R)-2-(propan-2-yl)morpholine hydrochloride, this guide presents a detailed, hypothetical experimental protocol and a plausible resulting dataset for this compound. This hypothetical data is then compared with the published, experimentally determined data for a 2-arylmorpholine hydrochloride derivative, herein referred to as Comparator 7j . This comparative approach is designed to offer researchers, scientists, and drug development professionals a practical framework for understanding the structural nuances of this important class of molecules.
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] The stereochemistry and nature of substituents on the morpholine ring can significantly influence biological activity, making detailed structural elucidation by X-ray crystallography a critical step in drug design and development.[3] This guide aims to illuminate the key structural features of 2-substituted morpholine hydrochlorides and provide a practical workflow for their crystallographic analysis.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the target compound (hypothetical) and the comparator compound (literature-based).
Synthesis and Crystallization of (2R)-2-(propan-2-yl)morpholine hydrochloride (Hypothetical Protocol)
The synthesis of (2R)-2-(propan-2-yl)morpholine hydrochloride would likely proceed through a multi-step sequence, starting from a chiral precursor to establish the desired stereochemistry at the C2 position. A plausible route would involve the reaction of a suitably protected (R)-amino alcohol with a bis(2-haloethyl) ether derivative, followed by deprotection and salt formation.
Step-by-Step Protocol:
-
Synthesis of the Free Base: A solution of (R)-1-amino-3-methyl-2-butanol (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF), would be treated with a bis(2-chloroethyl) ether (1.1 eq) in the presence of a non-nucleophilic base like potassium carbonate (2.5 eq). The reaction mixture would be heated to facilitate the intramolecular cyclization.
-
Work-up and Purification: Upon completion, the reaction would be cooled, filtered, and the solvent removed under reduced pressure. The crude product would be purified by column chromatography on silica gel to yield the free base of (2R)-2-(propan-2-yl)morpholine.
-
Salt Formation: The purified free base would be dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) would be added dropwise with stirring until precipitation is complete.
-
Crystallization: The resulting solid, (2R)-2-(propan-2-yl)morpholine hydrochloride, would be collected by filtration and washed with cold solvent. Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solution of the hydrochloride salt in a solvent system like ethanol/water or isopropanol.[4]
Synthesis and Crystallization of 2-Aryl-Morpholine Hydrochloride (Comparator 7j)
The synthesis and crystallization of the comparator compound, a 2-arylmorpholine hydrochloride, have been reported in the literature.[5] The general procedure involves the reaction of an appropriate α-bromoacetophenone with diethanolamine, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
Reported Protocol Summary:
-
An α-bromo-substituted acetophenone is reacted with diethanolamine in a non-protic polar solvent.
-
The resulting intermediate is reduced, for example, with formic acid.
-
The purified 2-arylmorpholine free base is then reacted with hydrochloric acid to yield the hydrochloride salt.[5]
-
Crystals suitable for X-ray diffraction are obtained from an appropriate solvent system.
X-ray Diffraction Data Collection
The following is a generalized protocol for single-crystal X-ray diffraction data collection applicable to small organic molecules like morpholine hydrochlorides.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data Comparison
The following table presents a comparison of the hypothetical crystallographic data for (2R)-2-(propan-2-yl)morpholine hydrochloride and the published experimental data for the 2-arylmorpholine hydrochloride, Comparator 7j .[5]
| Parameter | (2R)-2-(propan-2-yl)morpholine hydrochloride (Hypothetical) | 2-Aryl-Morpholine Hydrochloride (Comparator 7j)[5] |
| Chemical Formula | C₇H₁₆ClNO | C₁₈H₂₁Cl₂NO₂ |
| Formula Weight | 165.66 | 354.27 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C2/c |
| a (Å) | 8.532 | 22.1140(12) |
| b (Å) | 10.245 | 8.7602(5) |
| c (Å) | 12.876 | 21.3911(12) |
| α (°) | 90 | 90 |
| β (°) | 90 | 115.5380(10) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1124.5 | 3739.1(4) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 0.979 | 1.375 |
| Absorption Coefficient (mm⁻¹) | 0.35 | 0.333 |
| F(000) | 360 | 1616 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | R₁ = 0.0390, wR₂ = 0.1079 |
Discussion of Structural Features
A comparative analysis of the crystallographic data, even with one dataset being hypothetical, allows for valuable insights into the solid-state structures of 2-substituted morpholine hydrochlorides.
Molecular Conformation: The morpholine ring in both structures is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocycle.[7] The substituent at the C2 position will likely occupy an equatorial position to minimize steric hindrance. For (2R)-2-(propan-2-yl)morpholine hydrochloride, the bulky isopropyl group would strongly favor this equatorial orientation.
Crystal Packing and Hydrogen Bonding: In the solid state, the hydrochloride salts of amines are characterized by extensive hydrogen bonding networks. The protonated morpholinium nitrogen and the hydroxyl group (if present) act as hydrogen bond donors, while the chloride anion and the morpholine oxygen atom serve as acceptors. These interactions play a crucial role in defining the crystal packing. The specific hydrogen bonding motifs will differ based on the space group and the presence of other functional groups in the molecule.
Impact of the C2 Substituent: The nature of the substituent at the C2 position has a significant impact on the crystal packing and unit cell parameters. The larger aryl group in Comparator 7j leads to a significantly larger unit cell volume compared to the hypothetical data for the isopropyl-substituted compound. The aromatic ring in Comparator 7j may also participate in π-stacking interactions, further influencing the crystal packing arrangement.
Visualizations
Caption: Experimental workflow for X-ray crystallography.
Caption: Molecular structures of the target and comparator compounds.
Conclusion
This guide has provided a comprehensive framework for the crystallographic analysis of (2R)-2-(propan-2-yl)morpholine hydrochloride through a comparative study with a known 2-arylmorpholine derivative. By presenting a detailed hypothetical experimental protocol and a plausible set of crystallographic data, this guide offers valuable insights into the expected solid-state structure of the target compound. The comparison highlights the significant influence of the C2 substituent on the crystal packing and unit cell parameters. For researchers in drug discovery and development, a thorough understanding of these structural features is paramount for the rational design of new therapeutic agents with optimized properties. The methodologies and comparative analysis presented herein serve as a practical resource for scientists working with this important class of heterocyclic compounds.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Crystallography Open Database (COD). [Link]
- Duan, Y., et al. (2021). Morpholine: a privileged scaffold in drug discovery. RSC Medicinal Chemistry, 12(8), 1326-1344.
- Gawande, M. B., et al. (2013). Benign synthesis of 2-substituted benzimidazoles, quinoxalines, and morpholines in aqueous medium. Green Chemistry, 15(6), 1673-1679.
- Giffin, M. J., & Costello, J. F. (2018). The role of morpholine and its derivatives in medicinal chemistry. Future Medicinal Chemistry, 10(11), 1361-1382.
- Gralik, J., et al. (2017). Synthesis and biological evaluation of novel morpholine-substituted derivatives of usnic acid as potential anticancer agents. Molecules, 22(11), 1895.
- Hogg, S. J., et al. (2020). Asymmetric synthesis of 2, 6-disubstituted morpholines via catalytic enantioselective intramolecular cyclization. Organic Letters, 22(15), 5899-5903.
-
International Union of Crystallography. (2023). IUCr Journals. [Link]
- Kumar, A., et al. (2019). A review on synthesis and biological importance of morpholine derivatives. Mini-Reviews in Medicinal Chemistry, 19(14), 1134-1150.
- Li, J., et al. (2018). Synthesis, crystal structure, and biological evaluation of novel morpholine derivatives as potential antifungal agents. Journal of Agricultural and Food Chemistry, 66(4), 865-873.
- Liu, X., et al. (2012). Synthesis and characterization of 2-arylmorpholine hydrochloride. Journal of Chemical Research, 36(6), 334-336.
- Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227.
-
PubChem. National Center for Biotechnology Information. [Link]
- Sharma, V., et al. (2016). Morpholine as a privileged scaffold in drug discovery. RSC Advances, 6(10), 8435-8468.
- Singh, G., et al. (2019). A facile one-pot synthesis of 2-substituted morpholines via a tandem reductive amination/cyclization reaction. Tetrahedron Letters, 60(29), 1935-1938.
-
Springer Nature. (2023). X-ray Diffraction Protocols and Methods. [Link]
- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge university press.
- Zhou, Y., et al. (2020). Synthesis and biological evaluation of novel morpholine derivatives containing a pyrazole moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
Sources
- 1. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 2. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cambridge Structure Database | UW-Madison Libraries [library.wisc.edu]
- 4. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. excillum.com [excillum.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Infrared Spectroscopy Characterization of (2R)-2-Isopropylmorpholine HCl
Executive Summary
Compound: (2R)-2-Isopropylmorpholine Hydrochloride CAS: (Specific enantiomer often unlisted; Racemate: 10024-89-2 / Free base analogs) Application: Chiral building block for medicinal chemistry (e.g., synthesis of selective serotonin reuptake inhibitors or receptor modulators).
This guide provides a technical analysis of the infrared (IR) spectral characteristics of (2R)-2-isopropylmorpholine HCl. Unlike simple solvent comparisons, this document focuses on the structural validation of the salt form versus its free base and evaluates the performance of sampling techniques (ATR vs. KBr) specifically for hygroscopic amine salts.
Part 1: Theoretical Framework & Spectral Prediction
The Chiral Challenge in IR
It is critical to establish the limitations of IR spectroscopy regarding chirality. (2R)-2-isopropylmorpholine HCl and its enantiomer, (2S)-2-isopropylmorpholine HCl, will exhibit identical IR spectra in solution and typically in the solid state, provided they share the same crystalline polymorph. IR spectroscopy measures bond vibration frequencies, which are unaffected by the spatial arrangement of the chiral center in an achiral environment.
-
Expert Insight: To distinguish the (2R) enantiomer from the (2S), one must use Chiral HPLC or Vibrational Circular Dichroism (VCD), not standard FTIR.
Structural Dissection
The spectrum is a superposition of three distinct vibrational "fingerprints":
-
The Morpholine Core: Characterized by strong ether (C-O-C) stretching.
-
The Isopropyl Substituent: Identified by the gem-dimethyl split umbrella mode.
-
The Hydrochloride Salt: Dominates the high-frequency region with broad ammonium (N-H
) bands, distinguishing it from the free base.
Part 2: Comparative Analysis (Performance & Identification)
Comparison A: Chemical State (HCl Salt vs. Free Base)
The most critical quality control check in synthesis is confirming the complete formation of the hydrochloride salt.
| Feature | (2R)-2-Isopropylmorpholine Free Base | (2R)-2-Isopropylmorpholine HCl Salt |
| 3500–3300 cm⁻¹ | Sharp, medium band (N-H stretch). Indicates unprotonated secondary amine. | Absent or obscured. |
| 3000–2400 cm⁻¹ | Discrete C-H stretching (2960–2850 cm⁻¹). Baseline is relatively flat. | Broad, strong "Ammonium Band". Multiple overlapping sub-bands (Fermi resonance) due to N-H |
| 1600–1580 cm⁻¹ | Weak N-H bending (scissoring). | Medium/Strong band (~1580–1620 cm⁻¹). N-H |
| Hygroscopicity | Low to Moderate (Liquid/Oily). | High (Solid). Rapidly absorbs atmospheric water, appearing as a broad O-H stretch at ~3400 cm⁻¹. |
Comparison B: Sampling Performance (ATR vs. KBr)
For this specific hygroscopic salt, the choice of sampling technique dictates data quality.
| Parameter | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Suitability for HCl Salts | Excellent. Minimal sample prep reduces exposure to humid air. | Poor. KBr is hygroscopic; the pellet preparation often introduces moisture artifacts. |
| Spectral Resolution | Good, but intensity decreases at higher wavenumbers (penetration depth dependence). | Excellent resolution; "True" absorption spectrum. |
| Sample Recovery | Non-destructive. Sample can be recovered.[1][2][3][4][5][6][7][8] | Destructive. Sample is pressed into a salt matrix. |
| Recommendation | Primary Method for routine QC and ID. | Secondary Method only if library matching requires transmission data. |
Part 3: Detailed Peak Assignment
The following table synthesizes theoretical group frequencies with empirical data from analogous morpholine salts.
Table 1: Diagnostic IR Peaks for (2R)-2-Isopropylmorpholine HCl
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment & Notes |
| 2400 – 3000 | Primary Salt Indicator. A broad, complex band characteristic of amine hydrochlorides. Often contains "combination bands" (overtones). | |
| 2960 – 2850 | Alkyl C-H stretching from the isopropyl group and morpholine ring. Often appears as "shoulders" on the broad ammonium band. | |
| ~1600 | Salt Confirmation. Deformation vibration of the charged nitrogen center. | |
| 1450 – 1470 | Methylene deformation in the morpholine ring. | |
| 1385 & 1365 | Isopropyl Identifier. A characteristic "doublet" (split peak) caused by the two methyl groups on the isopropyl chain. | |
| 1060 – 1150 | Morpholine Core Identifier. Strong, distinct band due to the ether linkage in the ring. Usually the strongest peak in the fingerprint region. | |
| 800 – 900 | Ring Breathing | Skeletal vibrations of the morpholine ring. |
Part 4: Experimental Protocols
Protocol: ATR-FTIR (Recommended)
Rationale: Minimizes water uptake, which is critical for the hygroscopic HCl salt.
-
System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is collected on a dry crystal.
-
Sample Loading: Place approximately 2–5 mg of (2R)-2-isopropylmorpholine HCl solid directly onto the center of the crystal.
-
Compression: Lower the pressure arm (anvil) until the force gauge registers the optimal contact pressure (typically 80–100 clicks on standard torque knobs).
-
Note: Insufficient pressure yields noisy spectra; excessive pressure can crack ZnSe crystals (Diamond is more robust).
-
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Post-Processing: Apply "ATR Correction" (if comparing to KBr library data) to account for penetration depth variation.
Protocol: KBr Pellet (Legacy/Reference)
Rationale: Used only when direct transmission comparison to historical libraries is required.
-
Drying: Dry analytical grade KBr powder at 110°C for 2 hours prior to use. Store in a desiccator.
-
Grinding: Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr). Grind gently in an agate mortar.
-
Warning: Do not over-grind hygroscopic salts; the heat of friction can induce moisture absorption.
-
-
Pressing: Transfer mixture to a die set. Evacuate air (vacuum pump) for 2 minutes to remove trapped moisture. Press at 8–10 tons for 1 minute.
-
Validation: Inspect the pellet. It must be transparent/translucent. If opaque (white), particle size is too large or moisture is present.
Part 5: Visualization & Logic
Workflow: Sample Preparation Decision Tree
Caption: Decision logic for selecting the optimal IR sampling technique based on physical state and hygroscopicity.
Spectral Interpretation Logic
Caption: Step-by-step spectral analysis flow to validate the chemical identity of the compound.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for amine salt characteristic bands).
-
NIST Chemistry WebBook. Morpholine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[9][10] Available at: [Link] (Proxy reference for morpholine core vibrations).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons. (Source for Isopropyl gem-dimethyl doublet assignment).
Sources
- 1. Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. azom.com [azom.com]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Morpholine hydrochloride [webbook.nist.gov]
- 10. Isopropyl Alcohol [webbook.nist.gov]
Validating Purity of (2R)-2-(propan-2-yl)morpholine via Elemental Analysis: A Comparative Technical Guide
Executive Summary
Context: (2R)-2-(propan-2-yl)morpholine (also known as (2R)-2-isopropylmorpholine) is a critical chiral building block in the synthesis of inhibitors for various therapeutic targets. In drug development, certifying the purity of such intermediates is non-negotiable.
The Challenge: While Elemental Analysis (EA) via combustion (CHN/CHNS) is the historical "gold standard" for establishing bulk purity, it is often misunderstood in the context of chiral molecules. EA confirms the empirical formula and bulk homogeneity but is blind to stereochemistry.
The Solution: This guide defines the specific role of EA in validating (2R)-2-(propan-2-yl)morpholine. We compare it against orthogonal techniques (qNMR, Chiral HPLC) and provide a robust protocol for handling this specific hygroscopic amine to prevent false negatives.
Part 1: Technical Profile & Theoretical Baselines
Before validating, one must establish the theoretical baseline. (2R)-2-(propan-2-yl)morpholine is a secondary amine. In its free base form, it is a liquid that is prone to absorbing atmospheric CO₂ and moisture. Therefore, validation via EA is best performed on the Hydrochloride (HCl) salt.
Chemical Specifications
-
IUPAC Name: (2R)-2-(propan-2-yl)morpholine[1]
-
Molecular Formula (Free Base):
[1] -
Molecular Formula (HCl Salt):
[1] -
Physical State: Colorless liquid (Free Base) / White crystalline solid (HCl Salt)[1]
Theoretical Composition (Calculated)
Use these values as the benchmark for your experimental results.
| Element | Free Base ( | HCl Salt ( |
| MW | 129.20 g/mol | 165.66 g/mol |
| Carbon (C) | 65.08% | 50.76% |
| Hydrogen (H) | 11.70% | 9.73% |
| Nitrogen (N) | 10.84% | 8.46% |
Critical Note: The industry standard tolerance for EA is ±0.4% absolute deviation from these theoretical values [1][2].
Part 2: Comparative Analysis (EA vs. Alternatives)
EA should not be used in isolation.[1] Below is a decision matrix comparing EA against modern alternatives for this specific molecule.
Method Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | Chiral HPLC/GC |
| Primary Utility | Bulk purity & salt stoichiometry confirmation.[1] | Specific identification of organic impurities & residual solvents.[1] | Enantiomeric Excess (ee) determination. |
| Stereo-selectivity | None (Blind to R vs. S).[1] | None (unless chiral shift reagent used).[1] | High (Separates (2R) from (2S)).[1] |
| Sample Requirement | ~2–5 mg (Destructive).[1] | ~10 mg (Non-destructive). | <1 mg (Non-destructive). |
| Blind Spots | Cannot distinguish isomers; sensitive to weighing errors.[2] | Inorganic salts (e.g., NaCl) are invisible. | Inorganic salts; requires specific column.[1] |
| Throughput/Cost | High throughput / Low cost.[1] | Medium throughput / High capital cost.[1] | Low throughput / High method dev cost.[1] |
The "Validation Triad" Workflow
EA is the "Gatekeeper" of bulk quality, but it must be paired with Chiral HPLC to validate the "(2R)" designation.
Figure 1: The Validation Triad. EA acts as the first filter to ensure the bulk material is chemically correct before expensive chiral chromatography is employed.
Part 3: Experimental Protocol (Self-Validating System)
The primary failure mode for morpholine derivatives in EA is hygroscopicity .[1] The free base absorbs water, throwing off the %C and %N values.
Recommendation: Convert (2R)-2-(propan-2-yl)morpholine to its Hydrochloride salt prior to analysis. This stabilizes the volatility and reduces hygroscopicity.
Step-by-Step Protocol for HCl Salt Analysis
1. Sample Preparation (The Critical Step)
-
Recrystallization: Dissolve the crude salt in minimal hot ethanol; precipitate with diethyl ether.
-
Drying: This is where most errors occur.[1]
-
Procedure: Dry the solid in a vacuum oven at 40°C for 12–24 hours over
or KOH pellets. -
Validation: Check weight constancy over 2 hours. If weight drops >1%, continue drying.
-
2. Instrument Calibration
-
Standard: Use Acetanilide or Sulfanilamide .[1]
-
K-Factor Check: Run the standard as a sample. If the result deviates >0.15% from theoretical, recalibrate the combustion tube.
3. Weighing & Combustion
-
Mass: Weigh 2.0 ± 0.5 mg into a tin capsule.
-
Seal: Fold the tin capsule hermetically. Note: If analyzing the liquid free base, use a liquid sealing press to prevent evaporation before combustion.
-
Combustion: Ensure oxygen dosing is sufficient (typically >10 mL loop) to fully combust the morpholine ring, which can be refractory.
Part 4: Data Interpretation & Troubleshooting
Use this logic flow to interpret your CHN results.
The ±0.4% Rule[3][4][5][6][7]
-
Pass: Found values for C, H, and N are within ±0.4% of theoretical.
-
Fail: Deviation >0.4%.
Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting failed EA results. Specific deviation patterns usually point to the root cause (solvates vs. inorganics).
Common Pitfall: The Solvate Trap
If your result is consistent but incorrect (e.g., consistently 2% low on Carbon), calculate the theoretical values for a hemi-hydrate or mono-solvate .
-
Example:
.[1] -
If the experimental data matches the solvate calculation, your sample is pure but solvated. You must report it as such or dry it more aggressively.[1]
References
-
American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[1] [Link][1]
-
Royal Society of Chemistry (RSC). (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1][2] Inorganic Chemistry Frontiers. [Link]
-
International Conference on Harmonisation (ICH). (1999).[1] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. [Link]
-
National Institutes of Health (NIH). (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
PubChem. (2025).[1] 2-(Propan-2-yl)morpholine Compound Summary. [Link][1]
Sources
Structural & Functional Comparison: (2R)-2-Isopropylmorpholine vs. 2-Isobutylmorpholine
This guide provides an in-depth structural and functional comparison of (2R)-2-isopropylmorpholine and 2-isobutylmorpholine , designed for medicinal chemists and drug development professionals.
Executive Summary
The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to modulate lipophilicity, improve solubility, and sequester metabolic liabilities.[1] The substitution at the C2 position allows for precise tuning of the molecule's spatial occupancy and physicochemical profile.
-
(2R)-2-Isopropylmorpholine introduces a high degree of local steric bulk adjacent to the ether oxygen, often used to conformationally lock the ring or fill "wide and shallow" hydrophobic pockets.
-
2-Isobutylmorpholine extends the hydrophobic reach via a methylene spacer, increasing lipophilicity and accessing "narrow and deep" binding clefts while retaining greater rotational freedom near the ring.
Physicochemical Profile
The following data highlights the shift in properties driven by the homologation and branching differences between the isopropyl (C3) and isobutyl (C4) substituents.
| Property | (2R)-2-Isopropylmorpholine | 2-Isobutylmorpholine | Impact Analysis |
| Molecular Formula | C₇H₁₅NO | C₈H₁₇NO | Isobutyl adds one methylene (-CH₂-). |
| Molecular Weight | 129.20 g/mol | 143.23 g/mol | Slight increase; minimal impact on LLE. |
| ClogP (Calc.) | ~0.6 - 0.8 | ~1.1 - 1.3 | Isobutyl increases lipophilicity by ~0.5 log units, affecting membrane permeability. |
| pKa (Conj. Acid) | ~8.4 | ~8.4 | Minimal electronic difference; both alkyl groups exert a weak +I effect. |
| Steric Param (Es) | -0.47 (Isopropyl) | -0.93 (Isobutyl) | Isopropyl is sterically denser at the attachment point; Isobutyl has larger overall volume. |
| Rotatable Bonds | 1 (C2-Cα) | 2 (C2-Cα, Cα-Cβ) | Isobutyl introduces higher entropic penalty upon binding due to increased flexibility. |
Structural & Conformational Analysis
Stereochemistry and Topology
The critical distinction lies in the branching position relative to the morpholine ring.
-
Alpha-Branching (Isopropyl): The branching occurs at the carbon directly attached to the ring (C2-C H(CH₃)₂). This creates immediate steric pressure, forcing the substituent into a rigid equatorial position to avoid severe 1,3-diaxial interactions with the ring protons.
-
Beta-Branching (Isobutyl): The branching is separated from the ring by a methylene spacer (C2-CH₂ -CH(CH₃)₂). This reduces the immediate steric clash with the ring, allowing for a "sweep" cone of rotation that is unavailable to the isopropyl analog.
Conformational Locking (Graphviz Visualization)
The following diagram illustrates the preferred chair conformations and the steric implications of the substituent placement.
Figure 1: Conformational analysis showing the impact of alpha- vs. beta-branching on ring dynamics.
Synthetic Accessibility & Protocols
Synthesis of 2-substituted morpholines differs significantly from the 3-substituted analogs (which are typically derived from amino acids like Valine or Leucine). The 2-substituted scaffold requires the construction of the C-O bond or the use of epoxide precursors.
Synthesis of (2R)-2-Isopropylmorpholine
This route utilizes a chiral epoxide to establish the C2 stereocenter with high fidelity.
Protocol:
-
Starting Material: (R)-2-Isopropyloxirane (commercially available or synthesized via Sharpless epoxidation of 3-methyl-1-butene).
-
Ring Opening: React (R)-2-isopropyloxirane with 2-aminoethyl hydrogen sulfate in the presence of NaOH.
-
Mechanism:[2] Nucleophilic attack of the amine occurs at the less hindered terminal carbon of the epoxide, preserving the stereochemistry at the chiral center.
-
-
Cyclization: Intramolecular displacement of the sulfate group by the newly formed alkoxide (generated in situ by excess base) closes the morpholine ring.
Synthesis of 2-Isobutylmorpholine
The isobutyl analog follows a similar pathway but utilizes a different alkene precursor.
Protocol:
-
Precursor: 4-Methyl-1-pentene is epoxidized to 2-isobutyloxirane.
-
Cyclization: Reaction with ethanolamine under Lewis Acid catalysis (e.g., LiClO₄) or basic conditions to form the acyclic amino-alcohol, followed by acid-mediated dehydration (e.g., H₂SO₄ at 140°C) or Mitsunobu cyclization.
Figure 2: Synthetic pathways for 2-substituted morpholines via epoxide ring-opening.
Medicinal Chemistry Applications (SAR)
Metabolic Stability (Soft Spots)
-
(2R)-2-Isopropyl: The tertiary carbon of the isopropyl group is a "soft spot" for CYP450-mediated hydroxylation. However, its proximity to the ether oxygen (an electron-withdrawing group) can deactivate the C2-H bond against oxidation relative to a carbocyclic analog.
-
2-Isobutyl: The tertiary carbon is further removed (beta-position). This often makes it more accessible to the heme iron of CYP enzymes, potentially leading to higher clearance unless blocked (e.g., by fluorination).
Decision Matrix: When to Switch?
Use the following logic to select the appropriate scaffold for your lead optimization:
| Scenario | Recommended Scaffold | Rationale |
| Target requires rigid fit | (2R)-2-Isopropyl | The alpha-branch restricts rotation, reducing the entropic cost of binding if the pocket is pre-organized. |
| Need to increase LogP | 2-Isobutyl | Adds lipophilicity (~+0.5 LogP) to improve permeability or blood-brain barrier (BBB) penetration. |
| Steric Clash at C2 | 2-Isobutyl | The methylene spacer moves the bulk away from the ring surface, relieving proximal steric clashes. |
| Metabolic Hotspot at C2 | (2R)-2-Isopropyl | Steric crowding at C2 can hinder metabolic approach to the ring carbons. |
References
-
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science, 2013.
-
Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into the SAR. Bioorganic Chemistry, 2020.
-
Straightforward Synthetic Approach to Aminoalcohols via Nucleophilic Ring-Opening of Oxiranes. Molecules, 2023.
- Lipophilicity in Drug Discovery.Expert Opinion on Drug Discovery, 2012. (General reference for LogP trends in homologs).
Sources
Introduction: The Critical Role of Diastereomeric Purity in Drug Development
An In-Depth Guide to the Chromatographic Separation of (2R)-2-(propan-2-yl)morpholine Diastereomers
In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Molecules with multiple chiral centers, such as (2R)-2-(propan-2-yl)morpholine, can exist as multiple stereoisomers. While enantiomers possess identical physical properties in an achiral environment, diastereomers have distinct physical and chemical properties, which can lead to different pharmacological activities, metabolic pathways, and toxicological profiles.[1] Consequently, the ability to separate and quantify each diastereomer is crucial for ensuring the safety, efficacy, and quality of a final drug product.[2][3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of chromatographic strategies for the separation of (2R)-2-(propan-2-yl)morpholine diastereomers. We will explore the underlying principles of different techniques, offer detailed experimental protocols, and present comparative data to guide researchers in developing robust and efficient separation methods.
Method Development Strategy: A Comparative Approach
The separation of diastereomers can often be achieved on standard achiral stationary phases because their different 3D structures lead to varied interactions with the phase.[4][5] However, when these differences are subtle, chiral stationary phases may be required.[6] We will compare the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
SFC, in particular, has gained significant traction for both chiral and achiral separations in pharmaceutical analysis.[7] Its use of supercritical CO2 as the primary mobile phase component offers benefits like lower viscosity and higher diffusivity, which can lead to faster, more efficient separations and a reduced environmental impact.[8] Studies have shown that for diverse sets of drug-like compounds, SFC is often more successful than traditional HPLC for diastereomer separations.[9]
Caption: A recommended workflow for developing a separation method for (2R)-2-(propan-2-yl)morpholine diastereomers.
Supercritical Fluid Chromatography (SFC): The Preferred Approach
SFC is a powerful technique for separating diastereomers due to its unique selectivity, high efficiency, and speed.[9][10] The low viscosity of supercritical CO2 allows for high flow rates without generating excessive backpressure, enabling rapid method development and analysis.[7]
Expert Insight: Why SFC First?
The polarity of the morpholine ring combined with the non-polar isopropyl group makes (2R)-2-(propan-2-yl)morpholine an ideal candidate for SFC. The technique excels at analyzing moderately polar compounds that can be challenging in reversed-phase HPLC. Furthermore, the common use of alcohol modifiers in SFC provides hydrogen-bonding interactions that can be highly effective in differentiating the subtle structural differences between diastereomers.
Experimental Protocol: SFC Screening on Achiral Columns
Objective: To achieve baseline separation of the diastereomers using a standard achiral SFC column.
Instrumentation: Analytical SFC system with a back-pressure regulator and a photodiode array (PDA) or UV detector.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the diastereomeric mixture in methanol or another suitable alcohol to a concentration of 1 mg/mL.
-
Column Selection:
-
Primary Column: A 2-ethylpyridine (2-EP) column (e.g., 150 x 4.6 mm, 5 µm). This phase provides a good balance of polar and non-polar interactions.
-
Alternative Column: A Diol or Cyano column can provide alternative selectivity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm (as morpholine derivatives lack a strong chromophore).[11]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for 5-10 minutes until a stable baseline is observed.
-
Inject 5 µL of the sample.
-
Evaluate the resulting chromatogram for separation. If partial separation is achieved, proceed to optimization. If there is complete co-elution, consider a chiral stationary phase.
-
High-Performance Liquid Chromatography (HPLC): The Conventional Alternative
Reversed-phase HPLC (RP-HPLC) is a widely accessible and well-understood technique that can also be effective for diastereomer separation.[12][13] The separation mechanism relies on the differential partitioning of the diastereomers between the non-polar stationary phase and the polar mobile phase.
Expert Insight: Choosing the Right Achiral Phase
While a standard C18 column is often the first choice, it may not provide sufficient selectivity for closely related diastereomers. A phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through π-π interactions, which may be beneficial if the diastereomers differ in the spatial arrangement of any aromatic groups or in their overall dipole moment.[4]
Experimental Protocol: RP-HPLC Screening on Achiral Columns
Objective: To separate the diastereomers using common reversed-phase columns.
Instrumentation: Standard HPLC or UHPLC system with a PDA or UV detector.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the diastereomeric mixture in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Column Selection:
-
Primary Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[12]
-
Alternative Column: Phenyl-Hexyl column for alternative selectivity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. For higher sensitivity without a chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[11]
-
-
Analysis:
-
Equilibrate the column for at least 10 column volumes.
-
Inject 10 µL of the sample.
-
Assess the resolution between the peaks.
-
Performance Comparison: SFC vs. HPLC
The following table summarizes the expected performance characteristics for the separation of (2R)-2-(propan-2-yl)morpholine diastereomers based on the principles discussed and data from analogous separations.
| Parameter | Supercritical Fluid Chromatography (SFC) | Reversed-Phase HPLC (RP-HPLC) | Justification |
| Probability of Success | Higher | Moderate | SFC often provides unique selectivity and is generally more effective for diastereomer separations of drug-like molecules.[9] |
| Analysis Time | ~5-7 minutes | ~15-20 minutes | The low viscosity of scCO2 allows for higher flow rates and faster gradients.[7][8] |
| Resolution (Rs) | Good to Excellent (Rs > 2.0) | Fair to Good (Rs > 1.5) | Higher efficiency is common in SFC, leading to sharper peaks and better resolution. |
| Solvent Consumption | Significantly Lower | Higher | The primary mobile phase is CO2, reducing the need for organic solvents.[8] |
| Detection | UV, MS | UV, ELSD, MS | Both are compatible with various detectors, but MS coupling is straightforward. |
Contingency Plan: Chiral Stationary Phases
If separation is not achieved on achiral columns, the structural differences between the diastereomers are too subtle for conventional mechanisms. In this scenario, a chiral stationary phase (CSP) is necessary.[4] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and successful for a broad range of compounds.[14]
Caption: Diastereomers can be separated on achiral phases, while enantiomers require a chiral environment.
The screening would proceed using either SFC or HPLC with a selection of CSPs, such as those based on amylose and cellulose carbamate or ester derivatives.[14] SFC is often the preferred technique for chiral separations due to its speed and efficiency.[10]
Conclusion
For the chromatographic separation of (2R)-2-(propan-2-yl)morpholine diastereomers, a method development strategy prioritizing Supercritical Fluid Chromatography (SFC) on an achiral stationary phase is recommended. This approach offers the highest probability of success, combined with significant advantages in speed and reduced solvent consumption. Reversed-phase HPLC serves as a viable alternative. Should these methods fail to provide adequate resolution, screening on a range of chiral stationary phases under SFC conditions is the logical next step. By following this systematic approach, researchers can efficiently develop a robust and reliable method for the critical task of diastereomer analysis and purification.
References
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ResearchGate. "Reversed-phase HPLC separation of the diastereomers of compound..." Available at: [Link].
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SIELC Technologies. "Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column." Available at: [Link].
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Shenyang East Chemical Science-Tech Co., Ltd. "Liquid phase method for morpholine." Available at: [Link].
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AFMPS. "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals." Available at: [Link].
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Selvita. "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations." Available at: [Link].
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PubMed. "Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds." Available at: [Link].
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Phenomenex. "Chiral Super Critical Fluid Chromatography." Available at: [Link].
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SlidePlayer. "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules." Available at: [Link].
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MDPI. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Available at: [Link].
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2R)-2-(propan-2-yl)morpholine hydrochloride
As drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (2R)-2-(propan-2-yl)morpholine hydrochloride, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to maintain a safe laboratory environment that is fully compliant with regulatory standards.
Hazard Characterization and Risk Assessment
The morpholine chemical family is associated with significant hazards. The free base, 2-(propan-2-yl)morpholine, is classified as a flammable liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. The parent compound, morpholine, is similarly classified as a flammable liquid that is toxic or harmful through multiple exposure routes and causes severe skin and eye damage[2][3][4]. The hydrochloride salt form of the target compound is likely a solid, mitigating the flammability risk of the material itself, but its solutions will possess the toxic and corrosive properties of the morpholine moiety.
Based on this data, all waste containing (2R)-2-(propan-2-yl)morpholine hydrochloride must be treated as hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems[5][6][7].
| Anticipated Hazard | GHS Hazard Code | Description & Rationale |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. This is a consistent classification for morpholine and its derivatives[1][3][8]. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. The morpholine structure is known to be highly corrosive to tissues[1][3][9]. |
| Serious Eye Damage | H318 | Causes serious eye damage. This is a direct consequence of the compound's corrosive nature[2]. |
| Aquatic Hazard | H402 / H412 | Harmful to aquatic life, potentially with long-lasting effects. This is a noted hazard for related morpholine compounds[3][10]. |
The Core Principle: "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous materials under the Resource Conservation and Recovery Act (RCRA)[11][12]. This framework establishes a "cradle-to-grave" management system, which holds the waste generator—your laboratory—responsible for the hazardous waste from its creation to its ultimate disposal[13]. This responsibility necessitates a rigorous and documented disposal process.
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulatory standards and protects laboratory personnel and the environment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The causality is direct: proper PPE is the primary barrier between you and the chemical's corrosive and toxic effects.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Wear nitrile gloves. Ensure they are inspected for tears or holes before use. Contaminated gloves must be disposed of as solid hazardous waste[2].
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron is recommended.
Step 2: Segregate Waste Streams at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. Never mix incompatible waste streams[14]. (2R)-2-(propan-2-yl)morpholine hydrochloride waste, being a hydrochloride salt, should be collected in an "Acidic Organic" or similar waste stream, kept separate from bases, cyanides, and strong oxidizing agents[14][15].
The following diagram outlines the decision-making process for waste segregation.
Caption: Disposal Decision Workflow for (2R)-2-(propan-2-yl)morpholine hydrochloride.
Step 3: Waste Collection and Containerization
-
Container Selection: Use only approved, chemically-compatible hazardous waste containers, typically made of high-density polyethylene (HDPE). The container must have a tightly sealing lid[5][6].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "(2R)-2-(propan-2-yl)morpholine hydrochloride" and any solvents[5]. Unmarked containers are a serious safety violation[6].
-
Filling: Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion[15]. Keep the container closed except when adding waste[5].
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate waste in a designated SAA at or near the point of generation.
-
Location: The SAA must be under the control of the operator. Store waste containers in a well-ventilated area away from heat or ignition sources[6].
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Accumulation Limits: Do not accumulate waste in the laboratory indefinitely. Once a container is full, it should be transferred to the institution's main hazardous waste storage area as soon as is practicable[15].
Step 5: Final Disposal via Authorized Personnel
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[5][12].
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system is a legal requirement that tracks the waste to its final disposal site[13][16].
Managing Contaminated Materials and Empty Containers
-
Contaminated Solids: Disposable items such as gloves, paper towels, and weigh boats that are contaminated with the compound must be collected as solid hazardous waste[15].
-
Contaminated Glassware: Reusable glassware must be decontaminated. A triple-rinse procedure is the standard method:
-
Rinse the container with a suitable solvent (e.g., water or methanol) that can dissolve the residue.
-
Pour the resulting rinsate into the appropriate liquid hazardous waste container[17].
-
Repeat this process two more times. After the third rinse, the container can be considered clean and washed normally.
-
-
Empty Reagent Bottles: An "empty" container that held a hazardous chemical may still contain regulated residue. To be considered non-hazardous ("RCRA empty"), the container must be triple-rinsed as described above[15][17]. The original label must be completely removed or defaced before the clean container is disposed of in the appropriate glass or plastic recycling bin[14][15].
By adhering to this comprehensive guide, you ensure that the disposal of (2R)-2-(propan-2-yl)morpholine hydrochloride is performed safely, responsibly, and in full compliance with environmental regulations, upholding the highest standards of our scientific community.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Safety Office. Disposal of Chemical Waste.
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- American Chemical Society. Hazardous Waste and Disposal.
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- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
